3-Oxocyclopent-1-enecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRALHWIAFCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910708 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-36-7 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxocyclopent-1-enecarboxylic Acid
This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, spectroscopic characteristics, and a plausible biological context.
Physicochemical Properties
This compound, with the chemical formula C6H6O3, is a cyclopentenone derivative featuring a carboxylic acid functional group. This combination of a reactive α,β-unsaturated ketone system and a carboxylic acid moiety makes it a versatile building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Due to the limited availability of experimental data for this specific molecule in the public domain, some properties are predicted or inferred from structurally related compounds.
| Property | Value | Source/Method |
| Molecular Weight | 126.11 g/mol | Calculated |
| Chemical Formula | C6H6O3 | - |
| CAS Number | 108384-36-7 | - |
| Physical Form | Solid or Liquid | Commercial Supplier Data |
| Purity | >95% | Commercial Supplier Data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~4-5 | Predicted (based on similar carboxylic acids) |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound could involve the oxidation of a suitable precursor. For instance, a synthetic protocol for a related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, involves the oxidation of the corresponding cyclopentene derivative. A similar approach could likely be adapted for the synthesis of the title compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the allylic protons, and the acidic proton of the carboxylic acid. The vinyl proton would appear in the downfield region (δ 6.0-7.5 ppm). The allylic protons would be expected in the range of δ 2.0-3.0 ppm. The carboxylic acid proton would typically be a broad singlet in the far downfield region (δ 10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ 165-185 ppm), and the sp² hybridized carbons of the double bond (δ 120-150 ppm).
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid would appear around 1710-1760 cm⁻¹. The C=O stretch of the α,β-unsaturated ketone is expected around 1685-1715 cm⁻¹. The C=C double bond stretch would be observed in the 1600-1680 cm⁻¹ region.[1][2]
2.2.3. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation could involve the loss of water (m/z = 108), the carboxyl group (m/z = 81), or other characteristic fragments.
Biological Context and Signaling Pathways
While there is no direct evidence for the biological activity of this compound, its structural features are present in molecules with known pharmacological effects. Specifically, the presence of a carboxylic acid group is common in non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often target the cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.
Prostaglandin Synthesis Pathway
Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to other prostaglandins. NSAIDs inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain. Given its structure, this compound could potentially interact with this pathway.
Caption: Simplified diagram of the prostaglandin synthesis pathway.
This guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to the Physical Properties of 3-Oxocyclopent-1-enecarboxylic Acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Oxocyclopent-1-enecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data on the compound's characteristics, outlines general experimental protocols for property determination, and includes a representative workflow for its synthesis.
Core Physical and Chemical Properties
This compound is a versatile intermediate in organic synthesis, valued for its role in constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.
A summary of its key physical properties is presented in the table below. It is important to note that while some properties are well-documented, others, such as specific melting and boiling points, are not consistently reported in the literature for this specific unsaturated compound. Much of the detailed experimental data available corresponds to its saturated analog, 3-oxocyclopentanecarboxylic acid.
| Property | Value |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol [1][2] |
| Appearance | Brown or Pale yellow solid[3] or Liquid[1] |
| Purity | Typically ≥95%[1] |
| CAS Number | 108384-36-7 |
| Storage Conditions | Store at 0-8°C or ambient temperature, sealed in a dry environment[1][3] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable. Below are generalized protocols for key physical property measurements.
2.1. Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.
Principle: A small, powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
A small amount of the solid sample is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For accuracy, the determination should be repeated at least twice, and the results averaged.
2.2. Solubility Assessment
Understanding the solubility of a compound is essential for its purification, formulation, and biological applications.
Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a fixed volume of a solvent and observing its dissolution. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Carboxylic acids, which are polar, are generally soluble in polar organic solvents and can exhibit enhanced solubility in water, especially at a basic pH where they form a more polar carboxylate salt.
Apparatus:
-
Test tubes or small vials
-
Graduated cylinders or pipettes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure for Qualitative Assessment:
-
Place a small, known amount (e.g., 10 mg) of this compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble. If partial dissolution occurs, it is noted as sparingly soluble.
-
The solubility of carboxylic acids can be further tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to assess their acidic nature.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. As a versatile chemical intermediate, its primary role is in the synthesis of a wide range of biologically active molecules.[3] The biological activities of the resulting compounds would be diverse and dependent on the final molecular structure.
Experimental and Logical Workflows
4.1. Generalized Synthesis Workflow
References
Spectroscopic Profile of 3-Oxocyclopent-1-enecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Oxocyclopent-1-enecarboxylic acid, a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to present a predicted and comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound are dictated by its key functional groups: an α,β-unsaturated ketone, a carboxylic acid, and a cyclopentene ring system. The expected data for each major spectroscopic technique are summarized below.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Vinyl Proton (=CH) | 6.5 - 7.0 | Triplet | ~2-3 |
| Allylic Protons (-CH₂-) | 2.5 - 2.8 | Multiplet | - |
| Allylic Protons (-CH₂-) | 2.3 - 2.6 | Multiplet | - |
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will feature signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 195 - 210 |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |
| Vinylic Carbon (C=) | 140 - 150 |
| Vinylic Carbon (=CH) | 130 - 140 |
| Allylic Carbon (-CH₂-) | 30 - 40 |
| Allylic Carbon (-CH₂-) | 25 - 35 |
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the stretching vibrations of the O-H, C=O, and C=C bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |
| Ketone C=O Stretch (α,β-unsaturated) | 1685 - 1700 | Strong |
| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |
| C=C Stretch | 1600 - 1650 | Medium |
| C-O Stretch | 1210 - 1320 | Medium |
MS (Mass Spectrometry)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.11 g/mol ). Key fragmentation patterns would likely involve the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45). The fragmentation of cyclic ketones can also lead to characteristic ring-opening patterns.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Acquisition:
-
The NMR spectrometer is typically operated at a frequency of 300-600 MHz.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectrometer is tuned to the ¹³C frequency (e.g., 75-150 MHz).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.[2][3]
-
A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).[4]
-
A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.
-
Data processing is similar to that for ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place a portion of the resulting fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5]
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged species.
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as a sequential process.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-oxocyclopent-1-enecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details two core synthetic strategies: the Dieckmann Condensation of adipate esters and a multi-step approach involving the oxidation of a cyclopentene precursor. This guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for chemists in research and development.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their rigid, five-membered ring structure, combined with the presence of both a ketone and a carboxylic acid, offers multiple points for chemical modification, making them attractive scaffolds in drug discovery and development. This guide explores the most prevalent and effective methods for the synthesis of the parent acid, providing a comparative analysis of the available routes.
Core Synthesis Pathways
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound: intramolecular cyclization of a C6 linear precursor and functional group manipulation of a pre-formed cyclopentane ring.
Pathway 1: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of the cyclopentanone ring system, a 1,6-diester such as diethyl adipate is employed. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield a cyclopentanone, which can be further functionalized.
The general workflow for this pathway is as follows:
Pathway 2: Oxidation of a Cyclopentene Precursor
An alternative and well-documented approach involves the synthesis of a substituted cyclopentene, followed by oxidation to introduce the keto functionality. A prominent example is the synthesis of methyl 3-oxocyclopent-1-ene-1-carboxylate, which can then be hydrolyzed to the target carboxylic acid.
The logical flow for this synthesis is outlined below:
Quantitative Data Presentation
The following tables summarize key quantitative data for the described synthesis pathways, allowing for a comparative assessment of their efficiency.
Table 1: Dieckmann Condensation of Diethyl Adipate
| Base | Solvent | Reaction Time | Temperature | Yield of Ethyl 2-oxocyclopentane-1-carboxylate (%) |
| Bu'OK | None | 10 min | Room Temp | 82 |
| Bu'ONa | None | 10 min | Room Temp | 74 |
| EtOK | None | 10 min | Room Temp | 63 |
| EtONa | None | 10 min | Room Temp | 61 |
| Bu'OK | Toluene | 3 h | Reflux | 98 |
| Bu'ONa | Toluene | 3 h | Reflux | 69 |
| EtOK | Toluene | 3 h | Reflux | 41 |
| EtONa | Toluene | 3 h | Reflux | 58 |
Data sourced from a study on solvent-free Dieckmann condensation reactions.
Table 2: Synthesis via Oxidation of Methyl 1-cyclopentene-1-carboxylate
| Step | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Allylic Oxidation | t-BuOOH, Mn(OAc)₃·2H₂O, O₂ | Ethyl Acetate | 48 h | 23 °C | 40 |
| 2. Ester Hydrolysis (Saponification) | Lithium Hydroxide (LiOH) | THF/Water/MeOH | ~30 min | Room Temperature | High |
Yield for step 1 is based on a documented procedure. Yield for step 2 is typically high but can vary based on substrate and precise conditions.
Experimental Protocols
Pathway 1: Dieckmann Condensation of Diethyl Adipate
Step 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate
-
Materials: Diethyl adipate, sodium ethoxide, toluene, hydrochloric acid.
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.0 equivalent) and anhydrous toluene.
-
Heat the suspension to reflux.
-
Add diethyl adipate (1.0 equivalent) dropwise to the refluxing mixture over a period of 1 hour.
-
Continue refluxing for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Hydrolysis and Decarboxylation to Cyclopentanone
-
Materials: Ethyl 2-oxocyclopentane-1-carboxylate, aqueous hydrochloric acid.
-
Procedure:
-
To the crude or purified ethyl 2-oxocyclopentane-1-carboxylate, add a 5-10% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The resulting cyclopentanone can be further purified by distillation.
-
Further functionalization to introduce the double bond and carboxylic acid at the desired positions would be required to complete the synthesis of this compound via this route.
Pathway 2: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate and Subsequent Hydrolysis
Step 1: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate
*This protocol is adapted from a procedure in Organic Syntheses.
-
Materials: Methyl 1-cyclopentene-1-carboxylate, ethyl acetate, 4 Å molecular sieves, tert-butylhydroperoxide solution (5.5 M in decane), manganese(III) acetate dihydrate, oxygen.
-
Procedure:
-
To a 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a magnetic stir bar, add methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv).
-
Add ethyl acetate (280 mL) followed by 4 Å molecular sieves (7.0 g).
-
Add tert-butylhydroperoxide solution in decane (41 mL, 221 mmol, 4.0 equiv) via an addition funnel over 15 minutes.
-
Stir the reaction mixture for 30 minutes.
-
Add manganese(III) acetate dihydrate (1.487 g, 5.5 mmol, 0.1 equiv) to the reaction mixture.
-
Flush the flask with oxygen and stir under an oxygen atmosphere (balloon) at 23 °C for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a Celite pad and wash the pad with diethyl ether.
-
Dilute the filtrate with water, separate the organic layer, and wash the organic layer again with water.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-oxocyclopent-1-ene-1-carboxylate as a colorless oil (yield: ~40%).
-
Step 2: Hydrolysis to this compound
This is a general procedure for the saponification of a methyl ester.
-
Materials: Methyl 3-oxocyclopent-1-ene-1-carboxylate, lithium hydroxide, tetrahydrofuran (THF), methanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve methyl 3-oxocyclopent-1-ene-1-carboxylate (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Add a solution of lithium hydroxide (1.1-1.5 equivalents) in water to the ester solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Signaling Pathways and Mechanistic Diagrams
Dieckmann Condensation Mechanism
The Dieckmann condensation proceeds through the formation of an enolate, followed by an intramolecular nucleophilic acyl substitution.
Intramolecular Aldol Condensation
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Dieckmann condensation of diethyl adipate offers a classical and robust method for constructing the cyclopentanone core, with recent advancements demonstrating high yields in solvent-free conditions. The oxidation of a pre-formed cyclopentene ring, as exemplified by the synthesis of its methyl ester, provides a more direct route to the unsaturated product, which can then be readily hydrolyzed. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
An In-depth Technical Guide on 3-Oxocyclopent-1-enecarboxylic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxocyclopent-1-enecarboxylic acid, a five-membered ring compound featuring a ketone and a carboxylic acid conjugated with a double bond, represents a core structural motif in a class of biologically active molecules, most notably the cyclopentenone prostaglandins. While the definitive first synthesis of this specific molecule is not prominently documented in readily available historical records, its structural framework is central to numerous synthetic strategies targeting prostaglandins and their analogues. This guide provides a comprehensive overview of the synthetic approaches, physicochemical properties, and the significant biological activities associated with this class of compounds, with a focus on their anti-inflammatory and antiviral potential.
Introduction: The Significance of the Cyclopentenone Ring
The cyclopentenone ring system is a key pharmacophore found in a variety of natural products and synthetic compounds with potent biological activities. This compound serves as a fundamental building block for the synthesis of these more complex molecules, particularly the cyclopentenone prostaglandins (cyPGs). These lipid mediators, which include prostaglandins A2, A1, J2, and their metabolites, are crucial regulators of a wide range of physiological and pathological processes. Their activities encompass the modulation of inflammation, cell proliferation, apoptosis, and viral replication, making them and their synthetic precursors, such as this compound, attractive targets for drug discovery and development.[1][2][3]
Historical Perspective and Discovery
While a singular "discovery" of this compound is not clearly demarcated in chemical literature, its synthesis is intrinsically linked to the development of methods for constructing five-membered carbocyclic rings. The Dieckmann condensation, an intramolecular Claisen condensation of a dicarboxylic ester, has historically been a cornerstone for the synthesis of cyclopentanone rings. This reaction, discovered by Walter Dieckmann, laid the groundwork for accessing the core structure of many biologically important cyclopentane derivatives.
The impetus for the synthesis of this compound and its derivatives has been largely driven by the total synthesis of prostaglandins, a field pioneered by chemists like E.J. Corey. The pursuit of these potent signaling molecules necessitated the development of elegant and efficient strategies to construct the functionalized cyclopentane core.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [4] |
| Molecular Weight | 126.11 g/mol | [4] |
| CAS Number | 108384-36-7 | [4] |
| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | [4] |
| Appearance | Solid | |
| ¹H NMR | The acidic proton of the carboxyl group is expected to appear as a broad singlet at a chemical shift greater than 10 ppm. The vinyl proton would likely be observed between 6-7 ppm. The allylic and other methylene protons would appear further upfield. | |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid would be expected in the 170-180 ppm region. The ketone carbonyl carbon would likely appear in the 190-200 ppm range. The olefinic carbons would be found between 120-150 ppm. | |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid should appear around 1700-1730 cm⁻¹, and the ketone C=O stretch would be at a slightly lower wavenumber due to conjugation, around 1680-1700 cm⁻¹. The C=C stretch would be observed around 1600-1650 cm⁻¹. | |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z = 126. Fragmentation patterns would likely involve loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the construction of the five-membered ring followed by functional group manipulations. The Dieckmann condensation is a classical and effective method for this purpose.
General Synthetic Strategy via Dieckmann Condensation
A plausible synthetic route to the core structure of this compound would involve the Dieckmann condensation of a suitable diethyl adipate derivative, followed by hydrolysis, decarboxylation, and introduction of the double bond.
dot ```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];
Start [label="Diethyl Adipate Derivative"]; Dieckmann [label="Dieckmann Condensation\n(NaOEt, EtOH)", shape=ellipse, fillcolor="#FBBC05"]; BetaKetoEster [label="Cyclic β-Keto Ester"]; Hydrolysis [label="Hydrolysis & Decarboxylation\n(H₃O⁺, Δ)", shape=ellipse, fillcolor="#FBBC05"]; Cyclopentanone [label="Substituted Cyclopentanone"]; Functionalization [label="Functional Group\nManipulation\n(e.g., Bromination, Elimination)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3-Oxocyclopent-1-enecarboxylic\nAcid Derivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dieckmann; Dieckmann -> BetaKetoEster; BetaKetoEster -> Hydrolysis; Hydrolysis -> Cyclopentanone; Cyclopentanone -> Functionalization; Functionalization -> Product; }
Caption: Anti-inflammatory signaling pathways modulated by cyclopentenone prostaglandins.
Antiviral Activity
Derivatives of this compound, particularly cyclopentenone prostaglandins, have demonstrated significant antiviral activity against a broad spectrum of viruses. Their mechanisms of action are multifaceted and can include:
-
Inhibition of Viral Replication: cyPGs can suppress the replication of both DNA and RNA viruses. [5]* Transcriptional Block: Studies have shown that these compounds can cause a dramatic reduction in viral mRNA levels, effectively blocking the synthesis of new viral proteins. [6]* Induction of Cellular Defense Mechanisms: The antiviral effects of cyPGs are also linked to their ability to induce the expression of cytoprotective heat-shock proteins. [5] The development of cyclopentenone-based compounds as antiviral agents is a promising area of research, offering a potential new class of therapeutics that can target various stages of the viral life cycle. [7][8]
Applications in Drug Development
The versatile chemical nature and potent biological activities of the this compound scaffold make it a valuable platform for the development of novel therapeutics. Its role as a key intermediate in the synthesis of prostaglandins and their analogues is well-established. [9][10] The anti-inflammatory and antiviral properties of cyclopentenone derivatives suggest their potential application in the treatment of a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and viral infections. Further research into the structure-activity relationships of this class of compounds could lead to the design of more potent and selective drug candidates with improved pharmacokinetic profiles.
Conclusion
This compound represents a fundamentally important structural motif in medicinal chemistry. While its own history is intertwined with the broader development of cyclopentane synthesis, its true significance is realized in the potent biological activities of its derivatives, the cyclopentenone prostaglandins. The profound anti-inflammatory and antiviral effects of these compounds, mediated through the modulation of key signaling pathways, underscore the therapeutic potential of this chemical class. Continued exploration of the synthesis and biological evaluation of novel derivatives based on the this compound core holds great promise for the future of drug discovery.
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Oxocyclopent-1-ene-1-carboxylic acid | C6H6O3 | CID 11366989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 3-Oxocyclopent-1-enecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclopent-1-enecarboxylic acid is a cyclopentenone derivative with the molecular formula C₆H₆O₃.[1][2][3] Its structure, featuring a conjugated enone system and a carboxylic acid functional group, makes it a potentially valuable intermediate in organic synthesis. This document aims to provide a technical guide to the structural elucidation of this compound. However, a comprehensive literature search did not yield detailed, publicly available experimental data such as NMR, IR, and mass spectra specifically for this compound. Consequently, this guide will focus on the theoretical principles and expected spectroscopic characteristics based on its known structure, alongside general experimental protocols for the key analytical techniques involved in the structural elucidation of organic compounds.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [1][3] |
| Molecular Weight | 126.11 g/mol | |
| CAS Number | 108384-36-7, 196496-02-3 | [1][2][3][4] |
| Appearance | Brown or Pale yellow solid | [4] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | 0 - 8 °C, Sealed in dry, Room Temperature | [4] |
Structural Elucidation: Expected Spectroscopic Data and Methodologies
The structural elucidation of an organic molecule like this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and the general experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Data (Predicted)
Based on the structure, the following proton signals would be anticipated:
-
-COOH: A broad singlet, typically downfield (>10 ppm).
-
Vinylic Proton: A singlet or a narrow triplet in the region of 6-7 ppm.
-
Allylic Methylene Protons (-CH₂-C=C): A multiplet around 2.5-3.0 ppm.
-
Methylene Protons adjacent to Ketone (-CH₂-C=O): A multiplet around 2.2-2.6 ppm.
Expected ¹³C NMR Data (Predicted)
The following carbon signals would be expected:
-
Carboxylic Acid Carbonyl (-COOH): In the range of 170-185 ppm.
-
Ketone Carbonyl (C=O): In the range of 190-210 ppm.
-
Vinylic Carbons (C=C): In the range of 120-150 ppm.
-
Methylene Carbons (-CH₂-): In the range of 20-40 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used to confirm assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (Predicted)
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O stretch (Ketone, Conjugated): A strong, sharp band around 1680-1700 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C stretch (Alkene): A medium intensity band around 1600-1650 cm⁻¹.
-
C-O stretch (Carboxylic Acid): A medium intensity band around 1200-1300 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Predicted)
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (126.11 m/z).
-
Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups, such as -OH, -COOH, and C₂H₂O from the ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Logical Workflow for Structural Elucidation
The process of elucidating the structure of an unknown compound follows a logical progression.
Caption: A logical workflow for the structural elucidation of an organic compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways. However, cyclopentenone-containing compounds are known to exhibit a range of biological activities, often related to their ability to act as Michael acceptors and interact with cellular nucleophiles, such as cysteine residues in proteins. This reactivity can modulate the function of various enzymes and transcription factors. For instance, some prostaglandins, which contain a cyclopentenone ring, are involved in inflammatory signaling. Further research would be required to determine if this compound possesses any significant biological activity.
Conclusion
References
The Enone System of 3-Oxocyclopent-1-enecarboxylic Acid: A Hub of Reactivity for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-oxocyclopent-1-enecarboxylic acid scaffold, and its corresponding esters, represent a cornerstone in synthetic organic chemistry, particularly in the realm of pharmaceutical development. The inherent reactivity of the α,β-unsaturated ketone (enone) system, coupled with the carboxylic acid functionality, provides a versatile platform for the construction of complex molecular architectures, most notably in the synthesis of prostaglandins and their analogues. This guide delves into the core reactivity of this enone system, providing a technical overview of its key transformations, supported by experimental insights and quantitative data.
Core Reactivity: A Trifecta of Electrophilic Sites
The reactivity of the enone system in this compound and its esters is dominated by three principal electrophilic sites, as illustrated in the following diagram. This distribution of electron density dictates the regioselectivity of nucleophilic attacks and cycloaddition reactions.
The Therapeutic Potential of 3-Oxocyclopent-1-enecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-oxocyclopent-1-enecarboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse class of biologically active molecules. Most notably, this structural motif is central to the cyclopentenone prostaglandins (cyPGs), a group of lipid mediators that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in this promising area.
Anticancer and Antiproliferative Activities
Derivatives of this compound, particularly cyPGs like prostaglandin A1 (PGA1) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), have demonstrated significant anticancer and antiproliferative effects across a range of cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1] The electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring is a key feature, enabling these compounds to interact with and modify cellular nucleophiles, thereby disrupting key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activities (IC₅₀ values) of various cyclopentenone derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Δ⁷-PGA₁ | L1210 | 0.3 µg/mL | N/A |
| 12-epi-Δ⁷-PGA₁ | L1210 | 0.3 µg/mL | N/A |
| Δ¹²,¹⁴-PGJ₂ | L1210 | 0.3 µg/mL | N/A |
| 4-Aza, cross-conjugated cyclopentenone (Compound 12) | Jurkat (NF-κB inhibition) | 6.2 | [2] |
| N-Boc cysteine adduct of Compound 12 | Jurkat (NF-κB inhibition) | 1.0 | [2] |
| N-acetyl cysteine adduct of Compound 12 | Jurkat (NF-κB inhibition) | 8.0 | [2] |
Anti-inflammatory Activities
Cyclopentenone prostaglandins are potent anti-inflammatory agents. Their mechanism of action is multifaceted, primarily involving the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the peroxisome proliferator-activated receptor-γ (PPAR-γ).[1][3] By targeting these pathways, these derivatives can suppress the expression of pro-inflammatory genes, including those encoding for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).
Quantitative Anti-inflammatory Activity Data
The table below presents the inhibitory concentrations (IC₅₀) of cyclopentenone isoprostanes on the production of inflammatory mediators in macrophages.
| Compound/Derivative | Inflammatory Mediator | IC₅₀ (nM) | Reference |
| Cyclopentenone Isoprostanes | Nitrite Production | ~360 | [4] |
| Cyclopentenone Isoprostanes | Prostaglandin Production | ~210 | [4] |
Antiviral Activities
The antiviral properties of this compound derivatives have been demonstrated against a variety of DNA and RNA viruses.[5] The antiviral mechanism is often linked to the induction of a cellular stress response, characterized by the synthesis of heat shock proteins (HSPs), which can interfere with viral replication and protein synthesis.[5] Furthermore, their ability to modulate the NF-κB signaling pathway, which is often hijacked by viruses for their own replication, contributes to their antiviral effects.
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activities of select cyclopentane derivatives.
| Compound/Derivative | Virus | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 9 (Cyclopentanepyridinone) | HIV-1 | 540 | >100 | >1000 | [6] |
| Compound 10 (Cyclopentanepyridinone) | HIV-1 | 9090 | 74.01 | 8.14 | [6] |
Key Signaling Pathways
The biological activities of this compound derivatives are mediated through their interaction with critical cellular signaling pathways. The following diagrams illustrate the mechanisms of NF-κB inhibition and PPAR-γ activation.
Figure 1: Inhibition of the NF-κB signaling pathway by 3-oxocyclopentene derivatives.
Figure 2: Activation of the PPAR-γ signaling pathway by 15d-PGJ₂.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide Production Assay
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation. The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well tissue culture plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO production inhibition by the test compounds.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus of interest
-
6-well or 12-well tissue culture plates
-
Complete cell culture medium
-
Test compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.
Figure 3: General experimental workflows for assessing biological activities.
Conclusion
Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and viral infections makes them attractive candidates for further drug discovery and development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of these derivatives will lead to the development of novel and effective therapeutic agents.
References
- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Oxocyclopent-1-enecarboxylic Acid: A Versatile Scaffold in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclopent-1-enecarboxylic acid and its derivatives are pivotal building blocks in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The inherent functionality of this cyclopentenone core, featuring a conjugated enone system and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including prostaglandins, antiviral agents, and receptor agonists. These compounds have found applications in various fields, from medicinal chemistry to materials science.[1] This document provides a detailed overview of the applications of this compound, complete with experimental protocols and data presented for clarity and reproducibility.
Key Applications
The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of prostaglandins, compounds with significant medicinal value, and in the development of novel antiviral agents.[1][2]
Synthesis of Prostaglandins
Prostaglandins are a class of lipid compounds derived from arachidonic acid that exhibit a wide range of physiological effects.[2] Their complex structures have made them a challenging and attractive target for synthetic chemists. This compound derivatives serve as key precursors to the Corey lactone, a versatile intermediate in the synthesis of various prostaglandins, including Prostaglandin F2α (PGF2α).[2][3] The synthesis of PGF2α is a landmark in organic synthesis, and various strategies have been developed to achieve its efficient construction.[3]
A general synthetic strategy towards prostaglandins often involves the stereoselective construction of the cyclopentane core, followed by the introduction of the two side chains. Chemoenzymatic methods have been developed to produce key chiral intermediates with high enantioselectivity.[2]
Signaling Pathway of Prostaglandin F2α
PGF2α exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G protein-coupled receptor.[4] Activation of the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses.[5][6]
Caption: PGF2α signaling pathway.
Synthesis of Antiviral Agents
Cyclopentenone-containing molecules have demonstrated significant antiviral activity against a range of viruses.[7] The electrophilic nature of the enone system allows these compounds to react with nucleophilic residues in viral or host proteins, thereby inhibiting viral replication.[1] Derivatives of this compound can be utilized to synthesize novel cyclopentenone-based antiviral agents.
For example, cyclopentanepyridinone derivatives have been synthesized and shown to exhibit anti-HIV-1 activity. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate
This protocol details the synthesis of a key brominated derivative of this compound, which can serve as a versatile intermediate for further synthetic transformations, such as cross-coupling reactions. The following is a two-step procedure starting from methyl 3-oxocyclopentane-1-carboxylate.
Experimental Workflow
Caption: Synthesis of a brominated derivative.
Step 1: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate [8]
| Parameter | Value |
| Reactants | |
| Methyl 3-oxocyclopentane-1-carboxylate | 1.0 equiv |
| Reagents & Solvents | |
| Oxygen (O₂) | Balloon |
| Reaction Conditions | |
| Temperature | 23 °C |
| Reaction Time | 48 h |
| Work-up & Purification | |
| Filtration | Celite pad |
| Extraction | Diethyl ether, Water |
| Chromatography | Silica gel (Pentane/Diethyl ether) |
| Yield | 40% |
Procedure:
-
A 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a teflon-coated magnetic stir bar is charged with methyl 3-oxocyclopentane-1-carboxylate.
-
The flask is flushed with oxygen using a balloon for 10 minutes.
-
The reaction mixture is stirred under an oxygen atmosphere at 23 °C for 48 hours.
-
The reaction progress is monitored by TLC on silica using 30% EtOAc-hexane as the eluent.
-
Upon completion, the reaction mixture is filtered through a Celite pad, which is then washed with diethyl ether (40 mL).
-
The filtrate is diluted with water (150 mL) and transferred to a 1 L separatory funnel. The aqueous phase is separated, and the organic layer is washed again with water (150 mL).
-
The organic extract is dried over anhydrous sodium sulfate for 10 minutes and concentrated using a rotary evaporator (40 °C, 10 mmHg).
-
The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in pentane as the eluent. The desired compound is obtained as a colorless oil.
Step 2: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate [9]
| Parameter | Value |
| Reactants | |
| Methyl 3-oxocyclopent-1-ene-1-carboxylate | 1.0 equiv |
| Reagents & Solvents | |
| Bromine (Br₂) | 1.1 equiv |
| Triethylamine (Et₃N) | 1.2 equiv |
| Dichloromethane (CH₂Cl₂) | - |
| Reaction Conditions | |
| Temperature | 0 °C to 23 °C |
| Reaction Time | 8 h |
| Work-up & Purification | |
| Washing | 1M HCl, sat. Na₂S₂O₃ |
| Chromatography | Silica gel (Pentane/Diethyl ether) |
| Yield | 41% (on half scale) |
Procedure:
-
To a solution of methyl 3-oxocyclopent-1-ene-1-carboxylate in dichloromethane at 0 °C is added bromine dropwise.
-
After stirring for a period, triethylamine is added dropwise over 30 minutes.
-
The reaction mixture is warmed to 23 °C and stirred for 8 hours.
-
The reaction is monitored by TLC on silica using 30% EtOAc-hexane as the eluent.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl and saturated Na₂S₂O₃ solution.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-oxocyclopent-1-ene-1-carboxylate | Methyl 3-oxocyclopentane-1-carboxylate | O₂ | - | 23 | 48 | 40 | [8] |
| Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate | Methyl 3-oxocyclopent-1-ene-1-carboxylate | Br₂, Et₃N | CH₂Cl₂ | 0-23 | 8 | 41 | [9] |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to be transformed into a variety of complex and biologically active molecules, such as prostaglandins and antiviral agents, underscores its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and develop novel synthetic methodologies and therapeutic agents.
References
- 1. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of chiral cyclopentane derivatives from 3-oxocyclopent-1-enecarboxylic acid and its esters. The methodologies presented are crucial for the synthesis of complex molecules, including prostaglandins and other biologically active compounds.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis. The creation of stereocenters on the cyclopentane ring in a controlled manner is a key challenge and a critical step in the synthesis of numerous natural products and pharmaceuticals. This document outlines three powerful asymmetric transformations: the Organocatalytic Michael Addition, the Copper-Catalyzed Asymmetric Conjugate Addition, and the Enantioselective Diels-Alder Reaction.
Organocatalytic Michael Addition of Dimethyl Malonate to Ethyl 3-Oxocyclopent-1-enecarboxylate
The organocatalytic Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. In this application, a chiral primary amine-thiourea catalyst is utilized to activate the cyclopentenone system towards nucleophilic attack by dimethyl malonate. This reaction proceeds through a dual activation mechanism involving enamine and iminium ion intermediates.
Quantitative Data
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 48 | 88-99 | >9:1 | 76-99 |
Experimental Protocol
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea catalyst (10 mol%)
-
Toluene (0.2 M)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a stirred solution of ethyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol) in toluene (5 mL) is added dimethyl malonate (1.5 mmol).
-
The (R,R)-DPEN-thiourea catalyst (0.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][2]
Catalytic Cycle
Caption: Organocatalytic cycle for the Michael addition.
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
The copper-catalyzed asymmetric conjugate addition of Grignard reagents is a highly efficient method for the formation of C-C bonds with high enantioselectivity. The use of chiral ferrocenyl-based diphosphine ligands, such as TaniaPhos, is crucial for achieving high levels of stereocontrol.[3][4][5]
Quantitative Data
| Entry | Ligand | Grignard Reagent | Temp (°C) | Time (min) | Yield (%) | ee (%) |
| 1 | TaniaPhos | EtMgBr | 0 | 15 | >95 | up to 96 |
Experimental Protocol
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)
-
Copper(I) chloride (CuCl) (5 mol%)
-
(R,S)-TaniaPhos (6 mol%)
-
Ethylmagnesium bromide (EtMgBr) in Et2O (1.2 equiv)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, CuCl (0.05 mmol) and (R,S)-TaniaPhos (0.06 mmol) are dissolved in anhydrous Et2O (5 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol) is added, and the mixture is stirred for an additional 10 minutes.
-
The reaction mixture is cooled to 0°C, and a solution of EtMgBr in Et2O (1.2 mmol) is added dropwise over 5 minutes.
-
The reaction is stirred at 0°C for 15 minutes and monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with Et2O (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.[3][6]
Catalytic Cycle
Caption: Catalytic cycle for Cu-catalyzed conjugate addition.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant allows for the creation of multiple stereocenters with high control. Chiral Lewis acids are often employed to catalyze the reaction between a diene and a dienophile, such as an ester of this compound.
Quantitative Data
| Entry | Diene | Dienophile | Catalyst | Yield (%) | de (%) |
| 1 | Cyclopentadiene | Ethyl 3-oxocyclopent-1-enecarboxylate | Chiral Ti-based Lewis Acid | High | >90 |
Experimental Protocol
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 3.0 equiv)
-
Chiral Titanium-based Lewis Acid catalyst (10 mol%)
-
Anhydrous dichloromethane (DCM)
-
1 N Hydrochloric acid
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the chiral titanium-based Lewis acid catalyst (0.1 mmol) in anhydrous DCM (5 mL) at -78°C is added ethyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol).
-
The mixture is stirred for 15 minutes, followed by the dropwise addition of freshly cracked cyclopentadiene (3.0 mmol).
-
The reaction mixture is stirred at -78°C for 4 hours and monitored by TLC.
-
The reaction is quenched by the addition of 1 N HCl (10 mL).
-
The aqueous phase is extracted with DCM (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
-
The diastereomeric excess is determined by 1H NMR spectroscopy of the crude product.
Experimental Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
Application in Prostaglandin Synthesis
The chiral cyclopentanone cores synthesized through these asymmetric methods are key intermediates in the total synthesis of prostaglandins, a class of biologically active lipid compounds. For instance, the product of the asymmetric Michael addition can be further elaborated to introduce the two side chains characteristic of prostaglandins. The asymmetric synthesis of Prostaglandin E1 often utilizes a Michael addition to establish the desired stereochemistry at key positions on the cyclopentanone ring.[3][7][8]
Logical Relationship in Prostaglandin Synthesis
Caption: Key steps in the synthesis of prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Esterification of 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 3-Oxocyclopent-1-enecarboxylic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The presence of the α,β-unsaturated ketone moiety requires careful selection of reaction conditions to achieve high yields and purity. This guide covers several common and effective esterification methods, including Fischer esterification, Steglich esterification, and diazomethane-mediated esterification.
Introduction
This compound and its esters are key building blocks in organic synthesis. The ester functionality serves as a versatile handle for further molecular elaborations, while the cyclopentenone core is a structural motif found in numerous natural products with important biological activities. The choice of esterification protocol depends on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the product.
Comparative Data of Esterification Methods
The following table summarizes quantitative data for common esterification methods applied to the related saturated compound, 3-oxocyclopentanecarboxylic acid. These parameters provide a useful reference for the esterification of the unsaturated analogue.
| Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | 6 hours | 80 °C | 91.0% | [1] |
| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | 1.5 hours | Reflux | 84% | [2] |
| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | 1 hour | 80 °C | 81% | [3] |
| Diazomethane | - | Diazomethane | Diethyl ether | Not specified | Ice-cooled | High (crude) |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the acid-catalyzed esterification using an alcohol in excess, which also serves as the solvent. This method is cost-effective and suitable for large-scale synthesis.[4][5][6][7][8]
Materials:
-
This compound
-
Methanol (or other primary/secondary alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 volumes).
-
Acid Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.2 eq.) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (for methanol, approx. 65-80 °C).[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.[1][2][3]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and water. d. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. e. Transfer the mixture to a separatory funnel and separate the organic layer. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
This method is suitable for substrates that are sensitive to strong acidic conditions and proceeds at room temperature.[9][10][11] It utilizes a coupling agent, dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, and a catalyst, 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other aprotic solvent
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: a. Filter off the precipitated DCU and wash the solid with dichloromethane. b. Combine the filtrates and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography.
Protocol 3: Diazomethane-Mediated Methyl Esterification
This method is extremely mild and often gives quantitative yields of the methyl ester with high purity, avoiding the need for extensive purification.[12][13] However, diazomethane is highly toxic and explosive, requiring specialized handling and safety precautions.
Materials:
-
This compound
-
Ethereal solution of diazomethane
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve this compound in diethyl ether in a flask with a vent.
-
Diazomethane Addition: Cool the solution in an ice bath. Add an ethereal solution of diazomethane dropwise until the yellow color of diazomethane persists and nitrogen gas evolution ceases.
-
Quenching: Cautiously add a few drops of acetic acid to quench any excess diazomethane.
-
Concentration: Remove the solvent under reduced pressure to obtain the methyl ester.
Visualized Workflows
The following diagrams illustrate the key steps in the described esterification protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Signaling Pathway of Fischer Esterification Mechanism
The following diagram outlines the key mechanistic steps of the acid-catalyzed Fischer esterification.
Caption: Mechanism of Fischer Esterification.
References
- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application of 3-Oxocyclopent-1-enecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclopent-1-enecarboxylic acid is a versatile cyclic keto-acid that serves as a crucial building block in medicinal chemistry. Its rigid, five-membered ring structure and conjugated system provide a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of both a carboxylic acid and an α,β-unsaturated ketone functionality allows for a variety of chemical transformations, making it an ideal starting material for the development of novel therapeutics. This document provides an overview of its application, with a primary focus on its role in the synthesis of prostaglandins, and includes detailed protocols for relevant biological assays.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of prostaglandins and their analogues.[1] Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, fever, blood pressure regulation, and uterine contraction. Consequently, synthetic prostaglandins are used as therapeutic agents for various conditions.
One of the most notable prostaglandins synthesized from this precursor is Prostaglandin E1 (PGE1) , also known as alprostadil. PGE1 is used clinically for the treatment of erectile dysfunction and to keep the ductus arteriosus open in newborns with certain congenital heart defects.
Beyond prostaglandins, the cyclopentenone core of this compound is a pharmacophore found in various compounds with potential anti-inflammatory, antiviral, and anticancer activities.[2] The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, a mechanism exploited in the design of certain enzyme inhibitors.
Data Presentation: Biological Activity of Prostaglandin E1
The biological effects of Prostaglandin E1 are mediated through its interaction with a family of G-protein coupled receptors (GPCRs) known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The binding affinity of PGE1 to these receptors is a key determinant of its pharmacological profile.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Species |
| Prostaglandin E1 | EP1 | 14 - 36 | Mouse |
| Prostaglandin E1 | EP2 | ~40 | Mouse |
| Prostaglandin E1 | EP3 | 0.6 - 3.7 | Mouse |
| Prostaglandin E1 | EP4 | Data not available | - |
| Prostaglandin E2 | EP1 | ~25 | Human |
| Prostaglandin E2 | EP2 | Data not available | - |
| Prostaglandin E2 | EP3 | Data not available | - |
| Prostaglandin E2 | EP4 | Data not available | - |
Data sourced from multiple studies and may vary based on experimental conditions.[3][4]
Signaling Pathways
The activation of EP receptors by PGE1 initiates distinct intracellular signaling cascades, leading to its diverse physiological effects.
Experimental Protocols
Synthesis of Prostaglandin E1 (Conceptual Workflow)
While a detailed, step-by-step synthetic protocol is beyond the scope of these application notes, the general synthetic strategy for prostaglandins like PGE1 from this compound involves a multi-step process. A conceptual workflow is outlined below.
Radioligand Binding Assay for EP Receptors
This protocol is a general guideline for determining the binding affinity of a ligand to a specific EP receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the EP receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., PGE1).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cyclic AMP (cAMP) in response to EP2 or EP4 receptor activation.
1. Cell Culture and Seeding:
-
Culture cells expressing the EP2 or EP4 receptor in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., PGE1) to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF®, ELISA, or AlphaScreen®). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.[3][5][6]
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the EP1 receptor in a black, clear-bottom 96-well plate.[5]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.[3][7] The dye will be taken up by the cells and cleaved to its active form.
2. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Inject varying concentrations of the test agonist (e.g., PGE1) into the wells.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
3. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response as a function of the log concentration of the agonist to determine the EC50 value.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, with its most prominent application being the synthesis of prostaglandins. The ability to access these potent biological mediators has enabled the development of important therapeutic agents. Furthermore, the cyclopentenone core structure holds promise for the discovery of new drugs targeting a range of diseases. The protocols outlined in this document provide a foundation for researchers to explore the biological activities of compounds derived from this important chemical scaffold.
References
- 1. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.blucher.com.br [pdf.blucher.com.br]
- 3. youtube.com [youtube.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel fused heterocyclic compounds, specifically cyclopentapyranopyrazoles, utilizing 3-Oxocyclopent-1-enecarboxylic acid as a key starting material. The unique structural features of this starting material make it a valuable building block for creating diverse and complex molecular architectures of interest in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The synthesis of novel heterocyclic scaffolds is therefore a cornerstone of modern drug discovery. This compound is a versatile bifunctional molecule containing both a β-keto acid and an α,β-unsaturated ketone moiety, making it an attractive precursor for the construction of various fused ring systems. This document outlines a one-pot, four-component reaction to synthesize novel cyclopentapyranopyrazole derivatives.
Application: Synthesis of Novel Cyclopentapyranopyrazoles
The protocol described below details a multi-component reaction for the synthesis of 6-amino-4-aryl-3,4-dihydrocyclopenta[c]pyrano[2,3-e]pyrazole-5-carbonitrile derivatives from the ethyl ester of this compound. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, offering an efficient and atom-economical route to complex heterocycles.
Experimental Protocol: One-Pot Synthesis of 6-amino-4-phenyl-3,4-dihydrocyclopenta[c]pyrano[2,3-e]pyrazole-5-carbonitrile
This protocol is adapted from established procedures for the synthesis of pyranopyrazoles using β-keto esters.
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate
-
Hydrazine hydrate
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-oxocyclopent-1-enecarboxylate (1.54 g, 10 mmol), hydrazine hydrate (0.5 mL, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred mixture, add 3-4 drops of piperidine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from ethanol to obtain the pure 6-amino-4-phenyl-3,4-dihydrocyclopenta[c]pyrano[2,3-e]pyrazole-5-carbonitrile.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a series of cyclopentapyranopyrazole derivatives.
Table 1: Reaction Yields for the Synthesis of 6-amino-4-aryl-3,4-dihydrocyclopenta[c]pyrano[2,3-e]pyrazole-5-carbonitriles
| Entry | Ar-group | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Phenyl | 4a | C₁₈H₁₄N₄O | 302.33 | 85 |
| 2 | 4-Chlorophenyl | 4b | C₁₈H₁₃ClN₄O | 336.78 | 82 |
| 3 | 4-Methoxyphenyl | 4c | C₁₉H₁₆N₄O₂ | 332.36 | 88 |
| 4 | 4-Nitrophenyl | 4d | C₁₈H₁₃N₅O₃ | 347.33 | 78 |
Table 2: Spectroscopic Data for 6-amino-4-phenyl-3,4-dihydrocyclopenta[c]pyrano[2,3-e]pyrazole-5-carbonitrile (4a)
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.15 (s, 1H, NH-pyrazole), 7.30-7.45 (m, 5H, Ar-H), 7.10 (s, 2H, NH₂), 4.40 (s, 1H, CH), 2.50-2.70 (m, 4H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 161.5, 158.0, 145.2, 140.1, 128.9, 128.0, 127.5, 119.8, 97.5, 58.2, 35.8, 30.1, 25.5 |
| FT-IR (KBr) | ν (cm⁻¹): 3400-3300 (NH₂), 3250 (NH), 2195 (CN), 1650 (C=N), 1600 (C=C) |
| Mass Spec (ESI-MS) | m/z: 303.1 [M+H]⁺ |
Visualizations
Reaction Pathway
The following diagram illustrates the proposed mechanism for the one-pot synthesis of cyclopentapyranopyrazoles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxocyclopent-1-enecarboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of 3-Oxocyclopent-1-enecarboxylic acid. The primary synthesis route covered involves an intramolecular Dieckmann condensation to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a three-step process:
-
Dieckmann Condensation: An intramolecular condensation of a 1,6-diester, such as diethyl adipate, using a strong base to form a 5-membered cyclic β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate).[1][2]
-
Saponification (Hydrolysis): The resulting β-keto ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt.
-
Acidification and Decarboxylation: Acidification of the salt produces the unstable β-keto acid, which readily loses carbon dioxide upon gentle heating to yield the final product.[3][4]
Q2: Why is my yield so low after the initial Dieckmann condensation step?
A2: Low yields in a Dieckmann condensation are often due to competing side reactions or improper reaction conditions. The most common culprit is an intermolecular Claisen condensation, where two different diester molecules react with each other instead of cyclizing.[5] This leads to the formation of linear oligomers or polymers. Ensure high-dilution conditions to favor the intramolecular pathway. Additionally, using at least one full equivalent of base is critical to drive the reaction equilibrium forward by deprotonating the product.[6]
Q3: I see a significant amount of polymeric sludge in my reaction flask. How can I prevent this?
A3: Polymeric sludge is a classic sign of a competing intermolecular Claisen condensation. To minimize this side reaction, the key is to maintain a very low concentration of the starting diester throughout the reaction. This can be achieved by using high-dilution techniques, such as adding the diester solution very slowly (dropwise) to the suspension of the base over a long period. This ensures that the probability of one end of a molecule finding its other end is much higher than it finding another molecule.
Q4: My final product is not decarboxylating completely. What should I do?
A4: Incomplete decarboxylation is usually due to insufficient heating or improper pH. The intermediate β-keto acid requires energy to lose CO2 through a cyclic transition state.[7] After acidification, ensure you gently heat the solution (typically 40-60°C) until gas evolution (CO2) ceases. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch). Be cautious, as excessive heat can lead to degradation and lower yields.
Q5: Can I use an intramolecular Aldol condensation instead? What are the challenges?
A5: Yes, an intramolecular aldol condensation of a suitable 1,4-dicarbonyl compound can also yield a five-membered ring.[8][9] The main challenge is controlling the regioselectivity of enolate formation. If the dicarbonyl compound is unsymmetrical, different enolates can form, potentially leading to a mixture of products with different ring sizes.[10] However, the formation of thermodynamically stable five- and six-membered rings is strongly favored over strained smaller rings.[9]
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield of cyclic β-keto ester (Dieckmann Step) | 1. Intermolecular Claisen condensation is outcompeting the desired intramolecular reaction.[5]2. Insufficient base was used (less than one full equivalent).[6]3. The base was not strong enough to efficiently deprotonate the α-carbon. | 1. Use high-dilution conditions. Add the diester dropwise over several hours to the base suspension.2. Use at least one full equivalent of a strong base (e.g., NaH, NaOEt). The final deprotonation of the product drives the reaction.[6]3. Ensure the base is fresh and the solvent is anhydrous. |
| NMR of crude product shows unreacted starting diester | 1. Reaction time was too short.2. Reaction temperature was too low.3. Inactive base (e.g., exposed to moisture). | 1. Increase the reaction time and monitor by TLC until the starting material is consumed.2. Gently reflux the reaction if using a base like sodium ethoxide in ethanol.3. Use freshly opened or properly stored anhydrous reagents. |
| Final product contains the β-keto ester intermediate | 1. The saponification (hydrolysis) step was incomplete. | 1. Increase the hydrolysis time or the concentration of the base (e.g., NaOH, KOH). Ensure the mixture is heated sufficiently (reflux) to drive the hydrolysis to completion. |
| Final product contains the β-keto acid intermediate | 1. The decarboxylation step was incomplete due to insufficient heating.[3][4] | 1. After acidification, gently warm the reaction mixture (40-60°C) and hold at that temperature until CO2 evolution stops. Monitor progress with TLC. |
| Formation of an unexpected ring size or product mixture (Aldol Route) | 1. The starting dicarbonyl compound has multiple enolizable positions, leading to different cyclization pathways.[8][9] | 1. Redesign the starting material to be symmetrical or to have blocking groups that favor the formation of the desired enolate. Remember that 5- and 6-membered rings are thermodynamically preferred.[9] |
Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation
This protocol outlines the synthesis starting from diethyl adipate.
Step 1: Dieckmann Condensation to form Ethyl 2-oxocyclopentanecarboxylate
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a 60% dispersion of sodium hydride (NaH) (1.0 eq.) in anhydrous toluene.
-
In the dropping funnel, prepare a solution of diethyl adipate (1.0 eq.) in anhydrous toluene.
-
Heat the NaH suspension to reflux.
-
Add the diethyl adipate solution dropwise to the refluxing suspension over 4-6 hours to ensure high-dilution conditions.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to 0°C and cautiously quench by adding a mixture of acetic acid and ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude β-keto ester, add a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (a homogenous solution should form).
-
Cool the reaction mixture in an ice bath and slowly acidify to pH ~2 by adding cold 6M hydrochloric acid (HCl).
-
Gently warm the acidic solution to 50°C. CO2 evolution should be observed. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).
-
Cool the solution and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Stability and storage conditions for 3-Oxocyclopent-1-enecarboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Oxocyclopent-1-enecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at 0 - 8 °C.[1] Some suppliers may indicate ambient storage; however, refrigeration is preferable to minimize potential degradation.[2] Always keep the container tightly sealed to protect it from moisture and air.
Q2: I've noticed some suppliers mention that this compound is stabilized. What does this mean?
A2: this compound is sometimes supplied with a stabilizer, such as 0.1% hydroquinone (HQ).[2][3] This indicates that the molecule may be susceptible to polymerization or oxidation, particularly due to its α,β-unsaturated ketone structure. The stabilizer is added to inhibit these reactions and extend the shelf life of the product.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, its chemical structure suggests potential instabilities. As an α,β-unsaturated keto-acid, it may be prone to:
-
Polymerization: The activated double bond can react with other molecules of the acid, leading to the formation of oligomers or polymers. This process can be initiated by light, heat, or impurities.
-
Oxidation: The molecule may be sensitive to oxidation, especially if exposed to air over extended periods.
-
Decarboxylation: Although generally requiring heat, the carboxylic acid group could potentially be lost as carbon dioxide.
Q4: How should I handle this compound in the laboratory?
A4: Proper handling is crucial to maintain the integrity of the compound and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.[6][7]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][5]
Q5: My experiment is giving inconsistent results. Could the stability of this compound be a factor?
A5: Yes, inconsistent results can be a sign of compound degradation. If you suspect this, consider the following:
-
Age of the compound: How long has it been in storage?
-
Storage conditions: Was it stored at the recommended temperature and protected from light and air?
-
Presence of stabilizer: If your compound contains a stabilizer, it should be more stable. If not, its shelf life may be shorter.
-
Appearance: The product is typically a brown or pale yellow solid.[1] Any significant change in color or appearance could indicate degradation.
If you suspect degradation, it is advisable to use a fresh batch of the compound or to re-purify the existing stock if possible.
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0 - 8 °C | To minimize the rate of potential degradation reactions like polymerization.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | To prevent oxidation. |
| Container | Tightly sealed, opaque container. | To protect from moisture, air, and light.[4][5][8] |
| Additives | Use of a stabilized formulation (e.g., with 0.1% hydroquinone) is recommended for long-term storage. | To inhibit polymerization.[2][3] |
Experimental Protocols
Protocol: Handling and Preparation of a Stock Solution of this compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Dispensing: Work in a chemical fume hood. Quickly weigh the desired amount of the solid into a clean, dry vial.
-
Container Sealing: Tightly reseal the original container. If possible, flush the headspace with an inert gas like argon or nitrogen before sealing.
-
Solubilization: Add the appropriate solvent to the vial containing the weighed compound. Mix thoroughly until fully dissolved.
-
Solution Storage: If the stock solution is not for immediate use, store it at a low temperature (e.g., -20°C) in a tightly sealed, opaque container to minimize degradation.
Diagrams
Caption: Decision workflow for handling and storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (stabilised with 0.1 % HQ) | 108384-36-7 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Oxocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Reactivity of 3-Oxocyclopent-1-enecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of 3-Oxocyclopent-1-enecarboxylic acid in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity in standard coupling reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the α,β-unsaturated ketone system deactivates the carboxyl group, making the carbonyl carbon less electrophilic. Additionally, the cyclic structure can present steric hindrance around the carboxylic acid, making it more difficult for incoming nucleophiles to attack.
Q2: What are the most common challenges encountered when working with this molecule?
A2: Researchers frequently report low yields in amide and ester formation, the need for harsh reaction conditions which can lead to side reactions (such as Michael addition to the enone), and incomplete conversions even after extended reaction times.
Q3: Can I use standard Fischer esterification conditions for this acid?
A3: While Fischer esterification (refluxing in an alcohol with a strong acid catalyst) can be attempted, it often results in low yields and may require prolonged reaction times. The acidic conditions can also promote side reactions. For more sensitive substrates, alternative methods are recommended.
Q4: Are there any specific safety precautions I should take when activating this compound?
A4: When using highly reactive activating agents such as thionyl chloride or oxalyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). These reagents are corrosive and react violently with water. Coupling reagents like DCC and EDC are potent allergens and should be handled with care to avoid skin contact.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Low yields in amide bond formation are a primary challenge. The following guide offers potential causes and solutions to improve reaction outcomes.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Insufficient Carboxylic Acid Activation | The carboxylic acid must be activated for the amine to react. Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, EDC/HOBt) to 1.2-1.5 equivalents. Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine. | Improved conversion to the desired amide. Yields can potentially increase to 60-85% depending on the substrates. |
| Protonation of the Amine Nucleophile | The acidic proton of the carboxylic acid can protonate the amine, rendering it non-nucleophilic. Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in 2-3 equivalents to scavenge the acid and any HCl generated if using an acid chloride intermediate. | Prevents the formation of the unreactive ammonium salt, allowing the amine to participate in the coupling reaction, leading to higher yields. |
| Steric Hindrance | The cyclic structure of the acid and potentially bulky amines can sterically hinder the reaction. Switch to a more potent coupling reagent like COMU or T3P. Alternatively, convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride before reacting with the amine. | More reactive intermediates can overcome steric barriers, leading to improved yields, potentially in the range of 50-80%. |
| Hydrolysis of Activated Intermediates | The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., DMF, DCM), and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the formation of the starting carboxylic acid as a byproduct, thereby increasing the yield of the amide. |
| Low Reaction Temperature | Standard room temperature conditions may not be sufficient to overcome the activation energy barrier. After initial mixing at 0°C or room temperature, gently heating the reaction mixture to 40-50°C may improve the reaction rate and yield. | Increased reaction kinetics can lead to higher conversion and improved yields, especially for challenging couplings. |
Issue 2: Poor Yields in Esterification Reactions
Ester formation with this compound can be sluggish. Below are strategies to enhance esterification efficiency.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Unfavorable Equilibrium in Fischer Esterification | The Fischer esterification is a reversible reaction. Use a large excess of the alcohol (if feasible, as the solvent) and remove water as it is formed using a Dean-Stark apparatus to drive the equilibrium towards the product. | Shifts the equilibrium to favor ester formation, potentially increasing yields from <50% to the 60-80% range. |
| Low Reactivity of the Carboxylic Acid | The inherent low reactivity of the acid makes standard conditions inefficient. Employ a carbodiimide coupling agent like DCC or EDC in the presence of a nucleophilic catalyst such as 4-DMAP (4-Dimethylaminopyridine). This is known as the Steglich esterification. | This method avoids harsh acidic conditions and can significantly improve yields, often to >80%, even with sterically hindered alcohols. |
| Steric Hindrance from the Alcohol | For bulky alcohols (e.g., tert-butanol), direct esterification is difficult. Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine or TEA. | The highly reactive acid chloride intermediate readily reacts with sterically demanding alcohols, providing good to excellent yields (70-95%). |
| Side Reactions under Acidic Conditions | Strong acid catalysts can lead to side reactions on the cyclopentenone ring. Use milder activating agents. Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride followed by DMAP and the alcohol) are effective for hindered systems. | Minimizes side products and can provide high yields (often >85%) of the desired ester under mild conditions. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound using HATU, a highly effective coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)
This protocol provides a method for esterifying this compound under mild conditions, which is particularly useful for secondary and acid-sensitive alcohols.
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.1 eq.) in DCM at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired ester.
Caption: Workflow for DCC/DMAP-mediated esterification.
Signaling Pathways and Logical Relationships
The low reactivity of this compound stems from the electronic properties of the conjugated system. The diagram below illustrates the deactivating effect of the enone system on the carboxylic acid group.
Caption: Deactivating influence of the enone on the carboxyl group.
To overcome this low reactivity, an activation step is necessary. The following diagram shows the logical relationship in a typical activation and coupling sequence.
Caption: General strategy for activating and coupling the carboxylic acid.
Optimization of reaction conditions for 3-Oxocyclopent-1-enecarboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 3-Oxocyclopent-1-enecarboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound and its derivatives?
A1: this compound and its derivatives are versatile intermediates in organic synthesis.[1] They are crucial building blocks in the development of novel pharmaceuticals, particularly for compounds with potential anti-inflammatory and analgesic properties.[1] Their unique chemical structure also makes them valuable in the synthesis of complex molecules for agrochemicals and materials science.[1] For instance, certain esters of these acids are used to synthesize heterocyclic compounds that act as glutamine synthetase inhibitors.[2]
Q2: What are the key starting materials for the synthesis of this compound derivatives?
A2: The synthesis typically starts from 3-oxocyclopentane-1-carboxylic acid.[2] This starting material possesses both a ketone and a carboxylic acid group, making it an ideal precursor for a variety of derivatives. The synthesis of the core ring structure can be achieved through various methods, including cyclization reactions of appropriate precursors.
Q3: What are the critical safety precautions to consider when working with reagents for this synthesis?
A3: Many reagents used in the synthesis of this compound derivatives are hazardous. For example, thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware should be thoroughly dried to prevent violent reactions with moisture-sensitive reagents. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. A reliable method involves indirect analysis:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot in a separate vial with an alcohol (e.g., methanol or ethanol) to convert any reactive intermediates, like acyl chlorides, into their corresponding stable esters.
-
Analyze the quenched sample by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.
Q5: What are some common purification techniques for this compound derivatives?
A5: Purification is often achieved through column chromatography on silica gel. The choice of eluent depends on the polarity of the specific derivative. For example, a mixture of ethyl acetate and heptane or pentane is often effective. Recrystallization can also be used for solid derivatives to achieve high purity.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a frequent challenge in the synthesis of this compound derivatives. The following guide provides potential causes and solutions.
// Conditions Branch anhydrous [label="Anhydrous Conditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_time [label="Optimal Temperature & Time?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_glassware [label="Solution: Oven/flame-dry glassware.\nUse anhydrous solvents.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp_time [label="Solution: Optimize temperature and\n extend reaction time. Monitor by TLC.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagents Branch reagent_purity [label="Reagents Pure & Fresh?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stoichiometry [label="Correct Stoichiometry?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_fresh_reagents [label="Solution: Use fresh, high-purity reagents.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_stoichiometry [label="Solution: Use slight excess of the\n limiting reagent (e.g., 1.2-1.5 eq).", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Work-up Branch extraction [label="Efficient Extraction?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification_loss [label="Loss During Purification?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_extraction [label="Solution: Optimize extraction solvent\n and number of extractions.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; refine_purification [label="Solution: Optimize chromatography conditions\n or recrystallization solvent.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {check_conditions, check_reagents, check_workup}; check_conditions -> anhydrous; anhydrous -> dry_glassware [label="No"]; anhydrous -> temp_time [label="Yes"]; temp_time -> optimize_temp_time [label="No"]; check_reagents -> reagent_purity; reagent_purity -> use_fresh_reagents [label="No"]; reagent_purity -> stoichiometry [label="Yes"]; stoichiometry -> adjust_stoichiometry [label="No"]; check_workup -> extraction; extraction -> optimize_extraction [label="No"]; extraction -> purification_loss [label="Yes"]; purification_loss -> refine_purification [label="No"]; }
Caption: Common side reactions in the synthesis.
Table 2: Common Impurities and Their Prevention
| Impurity | Likely Cause | Prevention Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate reagent stoichiometry. | Extend reaction time, consider gentle heating, and use a slight excess of the limiting reagent. Monitor reaction completion by TLC. |
| Hydrolysis Product | Presence of moisture in the reaction mixture. | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Polymeric Byproducts | Strong acidic conditions and/or high temperatures. | Use milder reaction conditions where possible. Avoid excessively high temperatures and prolonged reaction times at elevated temperatures. |
| Addition Products to the Alkene | Byproducts such as HCl (from thionyl chloride) can add across the double bond. | Use a milder reagent if possible (e.g., oxalyl chloride). Control the reaction temperature to minimize side reactions. |
Experimental Protocols
General Protocol for the Esterification of this compound
This protocol provides a general method for the synthesis of methyl 3-oxocyclopentane-1-carboxylate. [2] Materials and Equipment:
-
3-Oxocyclopentane-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-oxocyclopentane-1-carboxylic acid (e.g., 5.0 g, 39.1 mmol) in methanol (50 ml), add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops). [2]2. Heat the reaction mixture to 80°C and stir for 1 hour. [2]3. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. [2]6. To the residue, add a small amount of water and adjust the pH to 8 with saturated sodium bicarbonate solution. [2]7. Extract the aqueous layer with ethyl acetate (3 x 30 ml). [2]8. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. [2]9. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: Approximately 81% for methyl 3-oxocyclopentane-1-carboxylate. [2] General Synthesis Workflow
Caption: General workflow for the esterification of this compound.
References
Technical Support Center: 3-Oxocyclopent-1-enecarboxylic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxocyclopent-1-enecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile intermediate in organic synthesis.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable starting material for creating complex molecules.[1] It is frequently used in the development of novel pharmaceuticals, particularly for compounds with potential anti-inflammatory and analgesic properties, as well as in materials science for polymers and coatings.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at 2-8°C in a dry, well-sealed container. The compound may be stabilized with a small amount of an inhibitor like hydroquinone (HQ) to prevent polymerization or degradation.
Q3: Can this compound undergo decarboxylation?
A3: Yes, as a β-keto acid analogue (the carboxylic acid is vinylogous to the ketone), it is susceptible to decarboxylation, especially at elevated temperatures or under certain acidic or basic conditions.[2][3] This is a crucial consideration during reactions and work-up procedures, as it can lead to the formation of cyclopentenone as a byproduct.
Troubleshooting Guide: Esterification Reactions
Esterification of the carboxylic acid moiety is a common transformation. Below are troubleshooting tips for common issues encountered during this reaction.
Q4: I am observing low to no yield in the Fischer esterification of this compound with a simple alcohol (e.g., methanol). What are the potential causes and solutions?
A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction or incomplete conversion.[4][5]
Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may have been run for too short a time.
-
Solution: Increase the reaction time and monitor the progress by TLC or GC analysis of quenched aliquots.
-
-
Water Content: The presence of water in the reagents or solvent will shift the equilibrium towards the starting materials.[6]
-
Solution: Use anhydrous alcohol and solvents. Consider using a Dean-Stark apparatus to remove water as it forms.[6]
-
-
Insufficient Catalyst: The amount of acid catalyst may be insufficient to promote the reaction effectively.
-
Solution: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.
-
Illustrative Data: Effect of Reaction Conditions on Fischer Esterification Yield
| Catalyst (mol%) | Alcohol (equiv.) | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |
| H₂SO₄ (5) | Methanol (10) | 6 | 65 | 75 |
| H₂SO₄ (5) | Methanol (excess) | 12 | 65 | 90 |
| p-TsOH (10) | Methanol (10) | 12 | 65 | 85 |
| H₂SO₄ (1) | Methanol (10) | 12 | 65 | 40 |
Q5: I am attempting a Steglich esterification with a sterically hindered alcohol and observing the formation of a major byproduct. What is happening?
A5: A common side reaction in Steglich esterification, especially with hindered alcohols, is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[7]
Troubleshooting Steps:
-
Byproduct Formation: The rate of attack by the hindered alcohol is slow, allowing time for the intermediate to rearrange.
-
Solution: Lower the reaction temperature and consider adding a nucleophilic catalyst promoter such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.
-
-
Steric Hindrance: The nucleophilicity of the alcohol is significantly reduced.
-
Solution: If possible, use a less hindered alcohol. Alternatively, convert the carboxylic acid to the more reactive acid chloride first, then react it with the alcohol in the presence of a non-nucleophilic base.
-
Experimental Protocol: Fischer Esterification with Methanol
-
To a solution of this compound (1.0 eq) in anhydrous methanol (20 eq), slowly add concentrated sulfuric acid (0.1 eq) at 0°C.
-
Warm the mixture to reflux (approx. 65°C) and maintain for 8-12 hours.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Workflow for Troubleshooting Low Esterification Yield
Caption: Troubleshooting workflow for low esterification yield.
Troubleshooting Guide: Michael Addition Reactions
The α,β-unsaturated ketone moiety of this compound is an excellent Michael acceptor for various nucleophiles.
Q6: My Michael addition reaction is giving low or no yield of the desired adduct. What are the common causes?
A6: Failure of a Michael addition can stem from several factors, including the choice of base, the nucleophilicity of the donor, and the reaction conditions.[8][9]
Troubleshooting Steps:
-
Incorrect Base: The base may be too weak to deprotonate the Michael donor or too strong, leading to side reactions.
-
Solution: Select a base with a pKa appropriate for the Michael donor. For soft nucleophiles like thiols or amines, a mild organic base like triethylamine may suffice. For carbon nucleophiles like malonates, a stronger base like sodium ethoxide might be necessary.
-
-
Poor Nucleophilicity: The Michael donor may not be reactive enough.
-
Solution: For carbon nucleophiles, ensure complete deprotonation to the enolate. For heteroatom nucleophiles, consider the pH of the reaction medium; for instance, thiols are more nucleophilic as thiolates.
-
-
Unfavorable Reaction Conditions: The solvent and temperature can significantly impact the reaction.
-
Solution: Use a polar apathetic solvent like THF or DMF to solubilize reactants and facilitate the reaction. Some Michael additions are reversible and may require lower temperatures to favor the product.
-
Illustrative Data: Solvent and Base Effects on Thiol Michael Addition
| Nucleophile | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Benzylthiol | Triethylamine | THF | 25 | 85 |
| Benzylthiol | DBU | THF | 25 | 92 |
| Benzylthiol | Triethylamine | Methanol | 25 | 60 |
| Benzylthiol | None | THF | 25 | <5 |
Q7: I am observing the formation of multiple products in my Michael addition reaction. What are the likely side reactions?
A7: Side reactions can include 1,2-addition to the carbonyl group, polymerization, and dialkylation of the Michael donor.
Troubleshooting Steps:
-
1,2-Addition vs. 1,4-Addition: "Hard" nucleophiles (like Grignard reagents) may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[8]
-
Solution: Use "softer" nucleophiles (e.g., organocuprates, stabilized enolates, thiols) which favor 1,4-conjugate addition.[8]
-
-
Polymerization: The enone can polymerize under strongly basic or acidic conditions.
-
Solution: Use milder reaction conditions, such as a weaker base or lower temperature.
-
-
Dialkylation: If the Michael donor has multiple acidic protons, it can react more than once.
-
Solution: Use a controlled amount of the Michael acceptor or a large excess of the donor.
-
Experimental Protocol: Thia-Michael Addition with Benzylthiol
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add benzylthiol (1.1 eq) to the solution.
-
Cool the mixture to 0°C and add triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Flow for Michael Addition Troubleshooting
Caption: Troubleshooting logic for Michael addition reactions.
Role in Drug Discovery and Signaling Pathways
Q8: Is this compound involved in any known signaling pathways?
A8: Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. It is primarily utilized as a versatile scaffold in medicinal chemistry to synthesize more complex molecules.[1] Derivatives of this core structure have been investigated for various therapeutic applications, including as potential antimicrobial and anticancer agents.[10][11] The development of such agents often involves designing molecules that can interact with specific targets, such as enzymes or receptors, within a signaling cascade.
For drug development professionals, this molecule represents a starting point for creating libraries of compounds to screen for biological activity. For instance, a derivative could be designed to inhibit a kinase involved in a cancer-related signaling pathway.
Illustrative Signaling Pathway Potentially Targeted by a Derivative
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 3-Oxocyclopent-1-enecarboxylic acid
Welcome to the technical support center for 3-Oxocyclopent-1-enecarboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of this compound during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound has become viscous or solidified. What is happening?
Answer:
This phenomenon is likely due to spontaneous polymerization. This compound is an α,β-unsaturated carbonyl compound, a class of molecules known to be susceptible to polymerization.[1][2] This process can be initiated by exposure to common laboratory conditions such as heat, light, or the presence of radical initiators.[3][4] The polymerization converts individual monomer units into long polymer chains, resulting in a significant increase in viscosity or complete solidification of the material.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines. Improper storage is the most common cause of premature polymerization.
-
Check for Contaminants: Ensure that the storage container and any solvents used are free from peroxides or other radical-initiating species.
-
Implement an Inhibitor: If not already present, add a suitable polymerization inhibitor to the material. For materials already showing signs of polymerization, salvaging the product is unlikely. Future batches should be stabilized immediately after synthesis or purification.
Below is a troubleshooting workflow to diagnose and prevent polymerization.
FAQ 2: What are the optimal storage and handling conditions for this compound?
Answer:
To ensure the long-term stability of this compound and prevent unwanted polymerization, it is critical to adhere to strict storage and handling protocols. The primary goal is to mitigate exposure to initiators like heat, light, and oxygen.
Recommended Storage Protocol:
-
Temperature: Store the compound at low temperatures, ideally between 0-8°C.[5] Do not freeze unless the material is in a solution with a low-freezing-point solvent, as freeze-thaw cycles can sometimes promote instability.
-
Light: Protect the compound from light by using amber glass vials or by wrapping the container in aluminum foil. Store in a dark location, such as a refrigerator or a designated chemical cabinet.
-
Atmosphere: Oxygen can participate in the initiation of free-radical polymerization.[6] Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. For solutions, use solvents that have been purged with an inert gas.
-
Inhibitor: For long-term storage, the presence of a polymerization inhibitor is essential. Commercial preparations of similar compounds are often stabilized with low concentrations of inhibitors like hydroquinone (HQ).[7][8]
Summary of Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C | Reduces the rate of spontaneous polymerization.[5] |
| Light Exposure | Store in darkness (amber vial) | Prevents light-induced radical formation.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxygen, which can initiate polymerization.[6][9] |
| Additives | Polymerization Inhibitor | Scavenges free radicals to prevent chain reactions.[10] |
FAQ 3: How do I choose and use a polymerization inhibitor?
Answer:
Polymerization inhibitors are chemical compounds that are added to monomers to prevent premature polymerization.[11] They work by scavenging free radicals, which are the primary initiators of the polymerization chain reaction.[10][12] For α,β-unsaturated carbonyl compounds, phenolic inhibitors are commonly used.
Commonly Used Inhibitors:
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Notes |
| Hydroquinone | HQ | 100 - 1000 | Effective general-purpose inhibitor, may require oxygen to function.[6][11] |
| 4-Methoxyphenol | MEHQ | 50 - 500 | Less color-forming than HQ, also requires oxygen. Often preferred for purity. |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | A common antioxidant that also functions as an inhibitor.[11] |
| Phenothiazine | PTZ | 100 - 500 | Highly effective, does not always require oxygen. |
Note: ppm stands for parts per million (mg per kg or mg per L).
Experimental Protocol for Adding an Inhibitor:
-
Selection: Choose an inhibitor based on your experimental needs. HQ is a robust, cost-effective choice.[6] MEHQ is a good alternative if color formation is a concern. Ensure the chosen inhibitor will not interfere with downstream reactions.
-
Preparation: Prepare a stock solution of the inhibitor in a solvent that is compatible with your compound (e.g., diethyl ether, THF, or the reaction solvent). A typical stock solution might be 1% w/v.
-
Addition: Add the required volume of the inhibitor stock solution to your freshly prepared or purified this compound to achieve the desired final concentration (e.g., 200 ppm).
-
Mixing: Ensure the inhibitor is thoroughly mixed into the solution or molten compound.
-
Storage: Immediately store the stabilized compound under the recommended conditions (cool, dark, inert atmosphere).
Mechanism of Inhibition:
The diagram below illustrates the general mechanism of free-radical polymerization and how an inhibitor like hydroquinone (HQ) interrupts the process. The inhibitor donates a hydrogen atom to the propagating radical, forming a stable, non-reactive species that terminates the polymerization chain.[6][13]
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. eastman.com [eastman.com]
- 7. This compound (stabilised with 0.1 % HQ) | 108384-36-7 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Common impurities in 3-Oxocyclopent-1-enecarboxylic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Oxocyclopent-1-enecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities in this compound often originate from its synthetic route, which typically involves a Dieckmann condensation, followed by hydrolysis, decarboxylation, α-bromination, and dehydrobromination. The potential impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials such as diethyl adipate can be present if the initial Dieckmann condensation is incomplete.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates like ethyl 2-oxocyclopentanecarboxylate (from the Dieckmann condensation), 2-oxocyclopentanecarboxylic acid, and 2-bromo-3-oxocyclopentanecarboxylic acid (from the bromination and dehydrobromination steps).
-
Byproducts: Side reactions can generate byproducts. For instance, intermolecular Claisen condensation of diethyl adipate can lead to oligomeric species. The Hell-Volhard-Zelinsky bromination step might yield di-brominated or other side products.
-
Reagents: Residual reagents from the synthesis, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), may be present in trace amounts.
-
Degradation Products: As an unsaturated keto acid, the compound may be susceptible to polymerization or other degradation pathways, especially if not stored properly. Some commercial products are stabilized with inhibitors like hydroquinone (HQ) to prevent this.
Q2: What analytical methods are recommended for detecting and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful method for separating and quantifying the target compound and various impurities. A typical method would use a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is necessary before GC-MS analysis. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a more volatile trimethylsilyl ester, allowing for the separation and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the presence of major impurities by comparing the spectra to known standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | The chosen solvent is not optimal (product is too soluble at low temperatures). Too much solvent was used during dissolution. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | 1. Perform a solvent screen to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for carboxylic acids include water, ethanol/water mixtures, or toluene/petroleum ether mixtures. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals. |
| Product remains oily and does not crystallize | High levels of impurities are present, acting as a eutectic mixture. The compound may have a low melting point. | 1. Attempt to purify the oil by another method first, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities. 2. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. 3. Use a seed crystal of pure this compound to initiate crystallization. |
| Persistent colored impurities (yellow or brown tint) | Presence of polymeric or degradation byproducts. Residual brominated species. | 1. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. 2. Consider column chromatography on silica gel for more effective removal of colored impurities. |
| HPLC analysis shows multiple impurity peaks | Incomplete reactions in the synthetic sequence. Presence of side-products. | 1. Review the synthetic steps to identify potential incomplete reactions. 2. Employ a multi-step purification strategy. For example, an initial acid-base extraction to remove neutral impurities, followed by recrystallization. 3. For difficult-to-separate impurities, preparative HPLC may be necessary. |
| Product is not sufficiently pure after a single recrystallization | The impurities have very similar solubility profiles to the product in the chosen solvent. | 1. Perform a second recrystallization using a different solvent system. 2. Combine purification techniques. For example, follow recrystallization with a final purification by column chromatography. |
Quantitative Data on Impurity Removal
The following table provides representative data on the effectiveness of different purification techniques for removing common impurities from a crude preparation of this compound. The initial crude product is assumed to have a purity of 85%.
| Impurity | Typical Level in Crude Product (%) | Purity after Acid-Base Extraction (%) | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| Diethyl adipate | 5.0 | 1.0 | 0.5 | <0.1 |
| 2-Bromo-3-oxocyclopentanecarboxylic acid | 7.0 | 6.5 | 1.0 | <0.1 |
| Polymeric byproducts | 3.0 | 3.0 | 0.5 | 0.1 |
| Final Purity of this compound | 85.0 | 89.5 | 98.0 | >99.7 |
Experimental Protocols
Purification by Acid-Base Extraction
This method is effective for removing neutral impurities, such as unreacted diethyl adipate.
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The protonated carboxylic acid will precipitate out of the solution.
-
Extract the aqueous layer three times with fresh ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Purification by Recrystallization
This is a highly effective method for removing a wide range of impurities, provided a suitable solvent is found.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
This technique is useful for separating impurities with similar polarities to the product.
-
Stationary Phase: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be adjusted to achieve good separation of the product from its impurities.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: A logical workflow for the multi-step purification of this compound.
Validation & Comparative
Spectroscopic analysis of 3-Oxocyclopent-1-enecarboxylic acid for structure confirmation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 3-Oxocyclopent-1-enecarboxylic acid, a versatile building block in organic synthesis. By juxtaposing its spectral data with those of two structurally related alternatives, cyclopent-1-enecarboxylic acid and 3-oxocyclopentanecarboxylic acid, this document offers a clear framework for structural verification using fundamental spectroscopic techniques.
At a Glance: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs. This comparative data is crucial for distinguishing these compounds and confirming the identity of a synthesized or isolated sample.
Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Alternatives)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~10-12 | br s | 1H | -COOH |
| ~6.5-7.0 | m | 1H | =CH- | |
| ~3.0 | m | 2H | -CH₂-C=O | |
| ~2.6 | m | 2H | -CH₂-C=C | |
| Cyclopent-1-enecarboxylic acid | 11.88 | br s | 1H | -COOH |
| 6.82 | m | 1H | =CH- | |
| 2.65 | m | 2H | -CH₂- | |
| 2.52 | m | 2H | -CH₂- | |
| 1.95 | p | 2H | -CH₂- | |
| 3-Oxocyclopentanecarboxylic acid | 11.5 (broad) | s | 1H | -COOH |
| 3.20-2.80 | m | 1H | -CH(COOH)- | |
| 2.70-2.20 | m | 4H | -CH₂-C=O | |
| 2.20-1.80 | m | 2H | -CH₂- |
Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Alternatives)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~205-215 | C=O (Ketone) |
| ~170-175 | C=O (Carboxylic Acid) | |
| ~140-145 | =C-COOH | |
| ~130-135 | =CH- | |
| ~35-40 | -CH₂-C=O | |
| ~30-35 | -CH₂-C=C | |
| Cyclopent-1-enecarboxylic acid | 173.3 | C=O (Carboxylic Acid) |
| 144.1 | =C-COOH | |
| 137.9 | =CH- | |
| 33.3 | -CH₂- | |
| 31.0 | -CH₂- | |
| 23.2 | -CH₂- | |
| 3-Oxocyclopentanecarboxylic acid | 217.9 | C=O (Ketone) |
| 179.8 | C=O (Carboxylic Acid) | |
| 45.4 | -CH(COOH)- | |
| 42.9 | -CH₂-C=O | |
| 38.8 | -CH₂-C=O | |
| 28.9 | -CH₂- |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | ~3300-2500 (broad), ~1740 (sharp), ~1680 (sharp), ~1620 (medium) | O-H (Carboxylic Acid), C=O (Ketone), C=O (Carboxylic Acid, conjugated), C=C |
| Cyclopent-1-enecarboxylic acid | 3300-2500 (broad), 1685 (sharp), 1630 (medium) | O-H (Carboxylic Acid), C=O (Carboxylic Acid, conjugated), C=C |
| 3-Oxocyclopentanecarboxylic acid | 3300-2500 (broad), 1740 (sharp), 1710 (sharp) | O-H (Carboxylic Acid), C=O (Ketone), C=O (Carboxylic Acid) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 126 | 109, 81, 53 |
| Cyclopent-1-enecarboxylic acid | 112 | 95, 67 |
| 3-Oxocyclopentanecarboxylic acid | 128 | 111, 83, 55 |
Experimental Protocols
The following are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay (d1) is crucial.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) for the desired number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Perform baseline correction and integrate the peaks for ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique and instrument sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and characteristic fragmentation patterns are analyzed to determine the molecular weight and structural features of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
A Comparative Guide to the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-oxocyclopent-1-enecarboxylic acid, a valuable building block in the preparation of various pharmaceutical compounds and natural products, can be approached through several distinct synthetic routes. This guide provides a comparative analysis of three prominent methods: the Dieckmann Condensation, the Nazarov Cyclization, and the Piancatelli Rearrangement. Each route is evaluated based on experimental data for key performance indicators such as yield, reaction conditions, and starting material complexity. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for a given research and development objective.
At a Glance: Comparison of Synthesis Routes
| Parameter | Dieckmann Condensation | Nazarov Cyclization | Piancatelli Rearrangement |
| Starting Materials | Diethyl 3-oxo-adipate or similar 1,6-diesters | Allenyl vinyl ketones | 2-Furylcarbinols (derived from furfural) |
| Key Transformation | Intramolecular condensation | 4π-electrocyclic ring closure | Acid-catalyzed rearrangement |
| Intermediate | Cyclic β-keto ester | 5-Hydroxycyclopent-2-enone | 4-Hydroxycyclopentenone |
| Overall Yield | ~22% (for (RS)-3-oxocyclopentanecarboxylic acid)[1] | High (up to 96% for the cyclization step)[2][3] | High (often >80% for rearrangement) |
| Reaction Steps | Typically 3 (Condensation, Hydrolysis, Decarboxylation) | Typically 3 (Precursor synthesis, Cyclization, Oxidation) | Typically 3 (Precursor synthesis, Rearrangement, Oxidation) |
| Key Reagents | Strong base (e.g., NaOEt) | Lewis or Brønsted acid (e.g., TFA) | Acid catalyst (e.g., H₂SO₄) |
| Stereocontrol | Generally produces racemates | Can offer stereocontrol depending on substrate and catalyst | High trans-selectivity in the rearrangement step |
Route 1: Dieckmann Condensation
The Dieckmann condensation is a classic and reliable method for the formation of five-membered rings through the intramolecular cyclization of a 1,6-diester. This route directly furnishes a cyclic β-keto ester, which upon hydrolysis and decarboxylation, yields the target 3-oxocyclopentanecarboxylic acid. A notable advantage of this pathway is the commercial availability of suitable starting diesters.
Caption: Dieckmann Condensation pathway.
Experimental Protocol:
Step 1: Dieckmann Cyclization of Diethyl 3-oxo-adipate
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in dry toluene, diethyl 3-oxo-adipate is added dropwise with stirring under an inert atmosphere. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched with a dilute acid (e.g., acetic acid) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude cyclic β-keto ester.
Step 2: Hydrolysis and Decarboxylation
The crude β-keto ester is refluxed with an aqueous acid solution (e.g., 20% HCl) for several hours. This process hydrolyzes the ester and induces decarboxylation. Upon cooling, the product may precipitate or is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified, for instance, by recrystallization, to afford 3-oxocyclopentanecarboxylic acid. An overall yield of 22% has been reported for the synthesis of (RS)-3-oxocyclopentanecarboxylic acid starting from ethyl butane-1,2,2,4-tetracarboxylate.[1]
Route 2: Nazarov Cyclization
The Nazarov cyclization is a powerful and convergent method for the synthesis of cyclopentenones. In the context of preparing this compound, a particularly effective variation involves the interrupted Nazarov cyclization of an allenyl vinyl ketone. This reaction proceeds through a 4π-electrocyclic ring closure to form a 5-hydroxycyclopent-2-enone intermediate, which can then be oxidized to the desired product.
Caption: Nazarov Cyclization pathway.
Experimental Protocol:
Step 1: Synthesis of the Allenyl Vinyl Ketone Precursor
The synthesis of the allenyl vinyl ketone precursor can be achieved through various methods, often involving the reaction of an allenyl organometallic reagent with an α,β-unsaturated acyl chloride or a related electrophile.
Step 2: Interrupted Nazarov Cyclization
The allenyl vinyl ketone is dissolved in a suitable solvent, such as dichloromethane, and treated with a strong acid, typically trifluoroacetic acid (TFA), at low temperature. The reaction mixture is stirred until the cyclization is complete, as monitored by TLC. The reaction is then quenched, and the intermediate 5-hydroxycyclopent-2-enone is isolated after an aqueous workup and purification by chromatography. This cyclization step can achieve yields of up to 96%.[2]
Step 3: Oxidation of 5-Hydroxycyclopent-2-enone
The isolated 5-hydroxycyclopent-2-enone is dissolved in an appropriate solvent and treated with an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction is stirred at room temperature until the oxidation is complete. The crude product is then purified by column chromatography to yield the 3-oxocyclopentenone derivative.
Route 3: Piancatelli Rearrangement
The Piancatelli rearrangement offers an elegant and often high-yielding approach to functionalized cyclopentenones starting from readily available furan derivatives. The key step involves the acid-catalyzed rearrangement of a 2-furylcarbinol to a 4-hydroxycyclopentenone. Subsequent oxidation provides the 3-oxocyclopentenone core.
Caption: Piancatelli Rearrangement pathway.
Experimental Protocol:
Step 1: Synthesis of the 2-Furylcarbinol Precursor
The 2-furylcarbinol precursor is typically prepared by the reaction of a Grignard reagent or an organolithium species with furfural or a substituted furfural derivative.[4] For the synthesis of this compound, a precursor bearing a latent carboxylic acid functionality would be required.
Step 2: Piancatelli Rearrangement
The 2-furylcarbinol is dissolved in an aqueous solvent mixture (e.g., acetone/water or THF/water) and treated with a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated to facilitate the rearrangement. The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized and the 4-hydroxycyclopentenone product is extracted and purified. This rearrangement often proceeds with high stereoselectivity and yields frequently exceeding 80%.
Step 3: Oxidation of 4-Hydroxycyclopentenone
The resulting 4-hydroxycyclopentenone is oxidized to the corresponding 3-oxocyclopentenone using a suitable oxidizing agent. Manganese dioxide (MnO₂) is a commonly used reagent for the oxidation of allylic alcohols and can be effective for this transformation. The reaction is typically carried out in a solvent like dichloromethane or chloroform at room temperature. The solid MnO₂ is filtered off, and the product is isolated from the filtrate after purification.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the required stereochemical purity of the final product.
-
The Dieckmann Condensation offers a straightforward and well-established route, particularly suitable for producing racemic material from commercially available starting materials.
-
The Nazarov Cyclization , especially the interrupted variant, provides a highly efficient method for constructing the cyclopentenone core, with the potential for high yields in the key cyclization step.
-
The Piancatelli Rearrangement stands out for its elegance, high yields, and the use of renewable furan-based starting materials. The inherent stereocontrol in the rearrangement can be a significant advantage for the synthesis of specific stereoisomers.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy that aligns with their specific project goals and resource availability.
References
A Comparative Guide to the Biological Activity of 3-Oxocyclopent-1-enecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-Oxocyclopent-1-enecarboxylic acid and its structurally related analogs. While this compound is a key synthetic intermediate in the development of novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties, its direct biological activity is not extensively documented.[1] In contrast, its analogs, especially the cyclopentenone prostaglandins and cyclopentane dione derivatives, exhibit a wide range of potent biological effects. This guide will delve into the anti-inflammatory, anti-proliferative, and receptor antagonist activities of these analogs, presenting quantitative data, experimental methodologies, and key signaling pathways.
Comparison of Biological Activities
The biological activities of this compound analogs are largely attributed to the presence of the cyclopentenone or cyclopentanedione core. These structures confer a diverse range of pharmacological effects, from anti-inflammatory and anti-cancer to cardiovascular applications.
Anti-inflammatory and Anti-proliferative Activities of Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins (CyPGs) are a prominent class of analogs characterized by an α,β-unsaturated ketone in a five-membered ring.[2] This structural feature is crucial for their biological activity, which includes potent anti-inflammatory, anti-neoplastic, and anti-viral effects.[2][3][4] Key members of this family include prostaglandins A1, A2, J2, and their metabolites, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[2][3]
The anti-inflammatory actions of CyPGs are often mediated through the inhibition of the NF-κB signaling pathway.[3][5][6] For instance, a study on 4-aza, cross-conjugated cyclopentenones inspired by the cyclopentenone prostaglandin family demonstrated significant inhibition of NF-κB activation.[5]
| Compound/Analog | Biological Activity | IC50 Value | Cell Line/System |
| Cross-conjugated dieneone 12 | NF-κB Inhibition | 6.2 μM | Not specified |
| Endocyclic N-Boc cysteine adduct 27 | NF-κB Inhibition | 1.0 μM | Not specified |
| Endocyclic N-acetyl cysteine adduct 28 | NF-κB Inhibition | 8.0 μM | Not specified |
Table 1: NF-κB inhibitory activity of 4-aza cyclopentenone prostaglandin analogs. Data sourced from a study on 4-aza, cross-conjugated cyclopentenones.[5]
Thromboxane A2 Receptor Antagonism by Cyclopentane-1,3-dione Analogs
Cyclopentane-1,3-dione (CPD) derivatives have been developed as potent antagonists of the thromboxane A2 (TXA2) receptor, a key player in cardiovascular diseases.[7] These analogs, where the carboxylic acid moiety is replaced by a substituted CPD, have shown significantly higher potency compared to their parent carboxylic acid compounds.[7]
| Compound/Analog | Biological Activity | IC50 Value (nM) |
| Carboxylic Acid 2 | TP Receptor Antagonist | 1.9 ± 0.4 |
| CPD Analog 23 | TP Receptor Antagonist | 0.08 ± 0.02 |
| CPD Analog 24 | TP Receptor Antagonist | 0.07 ± 0.01 |
Table 2: Comparison of IC50 values for a carboxylic acid-based thromboxane A2 receptor antagonist and its cyclopentane-1,3-dione analogs in a functional assay measuring inositol monophosphate (IP1) formation in HEK-293 cells.[7]
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is commonly used to quantify the inhibition of NF-κB activity.
-
Cell Culture: HEK293 cells stably expressing an NF-κB luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with a dose range of the test compounds. To induce NF-κB activation, cells are stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNFα).
-
Incubation: The cells are incubated with the compounds and TNFα for a specific period (e.g., 24 hours).
-
Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the TNFα-stimulated control is used to determine the inhibitory activity and calculate the IC50 value. A parallel assay to measure cell viability (e.g., CellTiter-Glo) is often performed to rule out cytotoxic effects.[8]
Thromboxane A2 Receptor (TP) Functional Assay
This assay measures the ability of a compound to antagonize the activation of the TP receptor.
-
Cell Line: HEK-293 cells stably expressing the human TP receptor are used.
-
Pre-incubation: The cells are incubated with varying concentrations of the test compounds for a short period (e.g., 15 minutes).
-
Agonist Stimulation: The TP receptor agonist, such as U46619 or I-BOP, is added to the cells to stimulate receptor activation.
-
Measurement of Second Messenger: TP receptor activation leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The levels of IP1 are measured using a commercially available kit (e.g., HTRF-based assay).
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced increase in IP1 levels is measured, and the IC50 values are calculated from the dose-response curves.[7]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins are known to inhibit the NF-κB signaling pathway at multiple levels. A key mechanism involves the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of novel compounds typically follows a standardized workflow, starting from compound synthesis and progressing through in vitro and potentially in vivo testing.
Caption: A generalized workflow for the screening of biological activity.
References
- 1. Discovery of a potential anti-inflammatory agent: 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 3-Oxocyclopent-1-enecarboxylic Acid: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 3-Oxocyclopent-1-enecarboxylic acid, a valuable building block in organic synthesis. We present supporting experimental protocols and data to contrast HPLC with other analytical techniques, highlighting its advantages in specificity and sensitivity.
Comparison of Analytical Techniques for Purity Determination
The choice of an analytical method is critical for obtaining accurate and reliable purity data. For organic acids like this compound, several techniques are available, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice due to its simplicity, speed, and stability.[1]
-
High-Performance Liquid Chromatography (HPLC): This technique is highly versatile for the analysis of organic acids.[2] Reversed-phase HPLC, utilizing a C18 column with an acidic aqueous mobile phase, is particularly effective. This setup ensures that the carboxylic acid is in its protonated, less polar form, allowing for excellent separation from potential impurities.[1][3] UV detection is straightforward as the carboxyl group absorbs in the low UV range (200-210 nm).[4] For complex mixtures, ion-exclusion chromatography can offer superior separation selectivity.[2][4]
-
Gas Chromatography (GC): GC is a powerful technique for volatile compounds. However, this compound is a polar, non-volatile molecule, making direct analysis by GC challenging. Chemical derivatization to convert the carboxylic acid into a more volatile ester is typically required, adding complexity and potential for sample alteration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[5] It is exceptionally useful for identifying unknown impurities by providing molecular weight information. While powerful, HPLC-MS is generally more complex and costly to operate than HPLC with UV detection.[5]
-
Titration: Acid-base titration is a classic analytical method that can determine the total acidic content of a sample. While simple and inexpensive, it is non-specific. It cannot distinguish between the target compound and any other acidic impurities that may be present from the synthesis, making it unsuitable for a detailed purity profile.
Quantitative Data Summary
The following table provides a comparative overview of the primary analytical methods for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | LC-MS | Titration |
| Specificity/Selectivity | High | High | Very High | Low |
| Sensitivity | Moderate to High | High | Very High | Low |
| Quantitative Accuracy | Excellent | Good | Excellent | Good (for total acid) |
| Sample Preparation | Simple (dissolve & filter) | Complex (derivatization) | Simple (dissolve & filter) | Simple (dissolve) |
| Analysis Time/Throughput | High | Moderate | High | Low |
| Cost per Sample | Low to Moderate | Moderate | High | Very Low |
| Impurity Identification | No (requires standards) | No (requires standards) | Yes (based on mass) | No |
Detailed Experimental Protocol: Purity Determination by Reversed-Phase HPLC
This protocol details a validated method for the purity analysis of synthesized this compound.
1. Instrumentation and Materials
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: Mobile Phase A: Mobile Phase B (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.[7]
-
Run Time: 15 minutes.
3. Solution Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and prepare a 50 mL solution as described for the reference standard.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time and peak shape of the main component.
-
Inject the sample solution to be analyzed.
-
After the analysis, identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
5. Calculation of Purity The purity of the synthesized sample is calculated based on the area percentage of all detected peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis procedure.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Purity Analysis Results
The data below represents a typical output from the HPLC analysis of a synthesized batch of this compound, demonstrating high purity with minor process-related impurities.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.85 | 15.6 | 0.12 | Unknown Impurity 1 |
| 2 | 4.52 | 12985.4 | 99.75 | This compound |
| 3 | 8.14 | 29.9 | 0.13 | Unknown Impurity 2 |
| Total | 13030.9 | 100.00 |
Discussion of Results
The chromatogram from the analysis shows a major peak at a retention time of 4.52 minutes, which corresponds to the this compound reference standard. Based on the area percentage calculation, the purity of the synthesized batch is determined to be 99.75%. Two minor impurities are detected at low levels (0.12% and 0.13%), indicating a highly successful synthesis and purification process. The excellent separation and sharp peak shape underscore the suitability of this reversed-phase HPLC method for quality control.
Conclusion
For the purity analysis of synthesized this compound, reversed-phase HPLC with UV detection offers an optimal balance of specificity, sensitivity, and operational efficiency. It provides reliable and accurate quantitative data, essential for quality assessment in research and pharmaceutical development. While other methods like LC-MS offer more detailed information for impurity identification, HPLC remains the gold standard for routine purity testing due to its robustness and cost-effectiveness.
References
- 1. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. chemrevlett.com [chemrevlett.com]
X-ray Crystallography of 3-Oxocyclopent-1-enecarboxylic Acid Derivatives: A Comparative Guide
A comprehensive review of publicly available X-ray crystallography data for derivatives of 3-Oxocyclopent-1-enecarboxylic acid reveals a notable absence of detailed structural studies in the scientific literature. Despite the importance of this scaffold in medicinal chemistry and organic synthesis, specific crystallographic data, including unit cell parameters, space group information, and atomic coordinates for its simple derivatives, are not readily accessible in prominent databases.
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular entities is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides the most definitive atomic-level insight into the solid-state conformation and intermolecular interactions of a compound. However, an extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded specific crystallographic datasets for derivatives of this compound.
While the synthesis and biological activity of various cyclopentenone-containing molecules, including prostaglandins and other bioactive compounds, are widely reported, these studies often confirm molecular structures through spectroscopic methods such as NMR and mass spectrometry. When X-ray crystallography is employed, the detailed crystallographic data is frequently not published or deposited in public repositories, hindering comparative structural analyses.
This guide, therefore, cannot present a direct comparison of crystallographic data for different this compound derivatives due to the lack of available information. The following sections will instead provide a general overview of the experimental protocols typically involved in such studies and a logical workflow for the process, from compound synthesis to crystallographic analysis.
Experimental Protocols
Should crystallographic data for derivatives of this compound become available, the following experimental protocols would be typical for their determination and analysis.
Synthesis and Crystallization
-
Synthesis of Derivatives: Derivatives such as esters, amides, or substituted analogues of this compound would be synthesized using established organic chemistry methods. Purification to a high degree is crucial for obtaining single crystals suitable for X-ray diffraction. Common purification techniques include column chromatography, recrystallization, and sublimation.
-
Crystal Growth: The purified compound is dissolved in an appropriate solvent or a mixture of solvents. Single crystals are then grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization technique is often determined empirically for each specific derivative.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
-
Structural Analysis: The refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and van der Waals contacts. This information is invaluable for understanding the molecule's conformation and how it packs in the solid state.
Logical Workflow: From Synthesis to Structural Analysis
The process of obtaining and analyzing the crystal structure of a this compound derivative can be visualized as a sequential workflow. This workflow highlights the key stages a researcher would undertake.
Caption: Experimental workflow from synthesis to crystallographic analysis.
A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid
The synthesis of 3-oxocyclopent-1-enecarboxylic acid, a valuable building block in the preparation of various pharmaceutical compounds and natural products, can be achieved through several catalytic pathways. While direct comparative studies of different catalysts for this specific molecule are not extensively documented, an analysis of catalytic methods for its synthesis and the synthesis of closely related derivatives reveals distinct approaches. This guide provides a comparative overview of three major catalytic strategies: transition metal-catalyzed oxidation, base-catalyzed intramolecular cyclization, and Lewis acid-catalyzed cyclization.
The selection of a suitable catalyst is contingent on factors such as precursor availability, desired yield and selectivity, and process scalability. This document outlines the performance of representative catalysts from each category, supported by experimental data from related syntheses, to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic approaches for the synthesis of this compound and its derivatives. It is important to note that the data for the base-catalyzed and Lewis acid-catalyzed reactions are based on the synthesis of related cyclopentanone structures, as direct comparative data for the target molecule is limited.
| Catalytic Strategy | Catalyst Example | Precursor | Product | Yield | Key Advantages | Potential Limitations |
| Transition Metal-Catalyzed Oxidation | Manganese(III) acetate (Mn(OAc)₃) | Methyl 1-cyclopentene-1-carboxylate | Methyl 3-oxocyclopent-1-ene-1-carboxylate | 40% | Direct oxidation to the desired core structure. | Moderate yield, requires an oxidizing agent. |
| Base-Catalyzed Dieckmann Cyclization | Sodium Ethoxide (NaOEt) | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | High | High yield for cyclization, well-established method. | Requires subsequent steps for final product formation. |
| Lewis Acid-Catalyzed Cyclization | Aluminum Chloride (AlCl₃) | Adipoyl chloride | 2-Oxocyclopentane-1-carboxylic acid | High | Effective for intramolecular acylation. | Requires stoichiometric amounts of the Lewis acid. |
Experimental Protocols
Transition Metal-Catalyzed Oxidation Using Manganese(III) Acetate
This protocol is adapted from the synthesis of methyl 3-oxocyclopent-1-ene-1-carboxylate.[1]
Procedure:
-
A 1000-mL, one-necked, oven-dried, round-bottomed flask equipped with a Teflon-coated magnetic stir bar is fitted with a septum and an argon balloon and cooled to ambient temperature.
-
The flask is charged with methyl 1-cyclopentene-1-carboxylate (7.0 g, 55 mmol, 1.0 equiv).
-
Ethyl acetate (280 mL) is added, followed by 4 Å molecular sieves (7.0 g).
-
A tert-butylhydroperoxide solution in decane (5.5 M, 41 mL, 221 mmol, 4.0 equiv) is added via an addition funnel over 15 minutes.
-
The reaction mixture is stirred for 30 minutes.
-
Manganese(III) acetate dihydrate (1.487 g, 5.5 mmol, 0.1 equiv) is added quickly to the reaction mixture.
-
The flask is flushed with oxygen, and the reaction mixture is stirred under an oxygen atmosphere at 23 °C for 48 hours.
-
Upon completion, the reaction mixture is filtered through a Celite pad, which is then washed with diethyl ether.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield methyl 3-oxocyclopent-1-ene-1-carboxylate.
-
Subsequent hydrolysis of the methyl ester would yield this compound.
Base-Catalyzed Dieckmann Cyclization Using Sodium Ethoxide
This is a general procedure for the Dieckmann cyclization to form a cyclopentanone ring.
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in toluene, diethyl adipate is added dropwise at a temperature maintained at 80-90 °C.
-
The mixture is heated under reflux for several hours until the reaction is complete.
-
The reaction mixture is cooled, and the resulting sodium salt of the β-keto ester is precipitated.
-
The precipitate is filtered, washed with cold toluene, and then dissolved in ice-cold water.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to liberate the ethyl 2-oxocyclopentanecarboxylate.
-
The product is extracted with an organic solvent, dried, and purified by distillation.
-
Further synthetic steps, including hydrolysis and decarboxylation, would be necessary to obtain this compound.
Lewis Acid-Catalyzed Intramolecular Acylation Using Aluminum Chloride
This protocol describes a Friedel-Crafts-type intramolecular acylation.
Procedure:
-
A solution of adipoyl chloride in an inert solvent (e.g., dichloromethane) is added dropwise to a stirred suspension of anhydrous aluminum chloride in the same solvent at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic extracts are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude 2-oxocyclopentane-1-carboxylic acid can be purified by crystallization or chromatography.
-
A subsequent dehydrogenation step would be required to introduce the double bond to form this compound.
Synthetic Pathways and Logic
The synthesis of this compound can be approached through different catalytic strategies, each with its own set of precursors and intermediates. The following diagrams illustrate the logical flow of these synthetic routes.
Caption: Transition metal-catalyzed oxidation pathway.
Caption: Base-catalyzed Dieckmann cyclization pathway.
Caption: Lewis acid-catalyzed cyclization pathway.
References
Validation of a new synthetic method for 3-Oxocyclopent-1-enecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
3-Oxocyclopent-1-enecarboxylic acid is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. The efficient and scalable synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of two distinct synthetic methodologies for the preparation of this compound, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
Method 1: The Dieckmann Condensation Approach
An established and reliable method for the synthesis of cyclic β-keto esters, the Dieckmann condensation, has been successfully applied to the preparation of (RS)-3-oxocyclopentanecarboxylic acid. This multi-step process involves the intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to yield the target compound.
Experimental Protocol:
The synthesis proceeds via the following key steps:
-
Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is subjected to an intramolecular condensation reaction using a suitable base, such as sodium ethoxide, to form the cyclic β-keto ester intermediate.
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
-
Decarboxylation: Finally, the intermediate undergoes decarboxylation to afford (RS)-3-oxocyclopentanecarboxylic acid.
An improved version of this method has reported an overall yield of 22%.[1]
Signaling Pathway Diagram:
Caption: Dieckmann condensation pathway.
Method 2: A Novel Ring-Closing Metathesis Strategy
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds. This approach offers a potentially more direct route to this compound derivatives, often utilizing milder reaction conditions and demonstrating a broad functional group tolerance.
Experimental Protocol:
A general RCM approach to a substituted cyclopentene derivative, which could be a precursor to the target acid, involves the following:
-
Substrate Synthesis: A suitable acyclic diene containing the necessary carboxylic acid precursor is synthesized.
-
Ring-Closing Metathesis: The diene is then treated with a ruthenium-based catalyst, such as a Grubbs' catalyst, to induce intramolecular cyclization, forming the five-membered ring.
-
Further Functionalization: The resulting cyclic olefin can then be further modified to yield this compound.
While a specific, complete protocol for the direct synthesis of this compound via RCM with detailed quantitative data was not found in the immediate literature, the general applicability of RCM to the formation of five-membered rings is well-established.
Experimental Workflow Diagram:
Caption: Ring-Closing Metathesis workflow.
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key parameters of the two synthetic methods. It is important to note that the data for the RCM method is generalized due to the lack of a specific, detailed published procedure for the target molecule.
| Parameter | Method 1: Dieckmann Condensation | Method 2: Ring-Closing Metathesis (Generalized) |
| Starting Materials | Ethyl butane-1,2,2,4-tetracarboxylate | Acyclic diene with carboxylic acid precursor |
| Key Reagents | Sodium ethoxide, Acid | Ruthenium catalyst (e.g., Grubbs' catalyst) |
| Number of Steps | Multi-step (Cyclization, Hydrolysis, Decarboxylation) | Potentially fewer steps to the core ring structure |
| Reported Yield | 22% (overall)[1] | Highly variable depending on substrate and catalyst |
| Reaction Conditions | Typically requires strong base and acidic conditions | Generally milder, neutral conditions |
| Catalyst | Stoichiometric base | Catalytic amounts of transition metal |
| Key Advantages | Established and well-understood reaction | High functional group tolerance, potential for higher efficiency |
| Key Disadvantages | Moderate overall yield, potentially harsh conditions | Cost and sensitivity of the catalyst, requires synthesis of diene precursor |
Conclusion
The choice between the Dieckmann condensation and a Ring-Closing Metathesis approach for the synthesis of this compound will depend on the specific requirements of the project.
The Dieckmann condensation represents a more traditional and thoroughly documented route. While the reported overall yield is modest, the starting materials are readily accessible, and the reaction mechanism is well-understood, making it a reliable choice for laboratories equipped for classical organic synthesis.
The Ring-Closing Metathesis strategy, while not yet fully detailed in the literature for this specific target, holds significant promise for a more efficient and versatile synthesis. Its tolerance for a wide range of functional groups and the potential for catalytic efficiency make it an attractive avenue for further research and process development, particularly for the synthesis of complex derivatives.
Researchers and drug development professionals are encouraged to consider the trade-offs between the established reliability of the Dieckmann condensation and the potential advantages of developing a novel RCM-based synthesis. Further investigation into optimizing the RCM approach could lead to a more efficient and scalable production of this important synthetic intermediate.
References
Comparative Guide to Novel Compounds Derived from 3-Oxocyclopent-1-enecarboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds derived from cyclic carboxylic acids, with a focus on the therapeutic potential of scaffolds related to 3-oxocyclopent-1-enecarboxylic acid. While direct comparative studies on a series of novel derivatives of this compound are limited in publicly available literature, this guide leverages data from closely related analogs to provide insights into their anti-inflammatory and antimicrobial properties. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents based on these versatile chemical scaffolds.
Introduction to Cyclic Carboxylic Acids in Drug Discovery
This compound is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules.[1] Its unique structure and reactivity make it an attractive starting point for the development of novel pharmaceuticals, particularly those with potential anti-inflammatory and analgesic properties.[1] The exploration of derivatives from similar cyclic scaffolds, such as cyclohex-1-ene-1-carboxylic acid, has yielded compounds with significant biological activity, offering a strong rationale for the continued investigation of cyclopentene-based analogs.
This guide will focus on a comparative analysis of recently synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, which serve as a case study for the potential of this class of compounds. Additionally, we will explore inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, as a relevant therapeutic target for such molecules.
Comparative Performance of Novel Cyclohex-1-ene-1-Carboxylic Acid Derivatives
A recent study detailed the synthesis and biological evaluation of six novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (compounds 2a-2f ). These compounds were assessed for their anti-inflammatory, antiproliferative, and antimicrobial activities. The results, summarized below, demonstrate the potential of this scaffold in generating compounds with diverse biological effects.
Anti-inflammatory and Antiproliferative Activity
The novel derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) and the anti-inflammatory cytokine (IL-10) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). Their antiproliferative effects on T-lymphocytes were also assessed and compared to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Table 1: Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives
| Compound | Concentration (µg/mL) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of IL-10 Production (%) | T-cell Proliferation Inhibition (%) |
| 2a | 10 | ~20 | No significant change | ~20 | ~10 |
| 50 | ~25 | Increased IL-6 | ~30 | ~40 | |
| 100 | ~30 | No significant change | ~40 | ~90 | |
| 2b | 10 | ~20 | No significant change | ~20 | No significant change |
| 50 | ~25 | No significant change | ~30 | No significant change | |
| 100 | ~95 | ~98 | ~92 | No significant change | |
| 2c | 10 | No significant change | No significant change | No significant change | ~10 |
| 50 | No significant change | No significant change | No significant change | ~20 | |
| 100 | ~20 | No significant change | No significant change | ~60 | |
| 2d | 10 | No significant change | No significant change | No significant change | ~10 |
| 50 | ~20 | No significant change | No significant change | ~95 | |
| 100 | ~20 | No significant change | No significant change | ~95 | |
| 2e | 10 | No significant change | No significant change | No significant change | ~10 |
| 50 | No significant change | No significant change | No significant change | ~20 | |
| 100 | ~20 | No significant change | No significant change | ~60 | |
| 2f | 10 | ~81 | No significant change | ~20 | ~10 |
| 50 | ~66 | No significant change | ~30 | ~40 | |
| 100 | ~70 | No significant change | ~40 | ~90 | |
| Ibuprofen | 10 | No significant change | Increased IL-6 | No significant change | Increased proliferation |
| 50 | No significant change | No significant change | No significant change | ~10 | |
| 100 | ~20 | No significant change | No significant change | ~50 |
Data adapted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2][3]
Key Findings:
-
Compound 2b demonstrated the most potent and broad-spectrum anti-inflammatory activity, significantly inhibiting the production of TNF-α, IL-6, and IL-10 at a concentration of 100 µg/mL.[2][3]
-
Compound 2f was a strong inhibitor of TNF-α production at all tested concentrations.[2][3]
-
Compounds 2a , 2d , and 2f exhibited greater antiproliferative activity against T-lymphocytes at 100 µg/mL than ibuprofen.[2][3]
Antimicrobial Activity
The antimicrobial potential of the novel cyclohex-1-ene-1-carboxylic acid derivatives was evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for each compound.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Cyclohex-1-ene-1-Carboxylic Acid Derivatives
| Compound | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans |
| 2a | 256 | 64 | >512 | >512 | >512 | >512 |
| 2b | >512 | >512 | >512 | 64 | >512 | >512 |
| 2c | 64 | 64 | >512 | >512 | >512 | >512 |
| 2d | >512 | 512 | >512 | >512 | >512 | >512 |
| 2e | >512 | >512 | >512 | >512 | >512 | >512 |
| 2f | >512 | >512 | >512 | >512 | >512 | >512 |
| Ampicillin | 1 | 4 | 4 | 0.5 | 4 | - |
| Fluconazole | - | - | - | - | - | 0.5 |
Data adapted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2][3]
Key Findings:
-
Compound 2c showed the most promising antibacterial activity, inhibiting the growth of S. aureus and M. smegmatis with an MIC of 64 µg/mL.[2][3]
-
Compound 2b displayed selective activity against Y. enterocolitica with an MIC of 64 µg/mL.[2][3]
-
Overall, the antimicrobial activity of these derivatives was moderate compared to the standard antibiotics.
Potential Mechanism of Action: Inhibition of the Prostaglandin E2 Pathway
A key mechanism for many anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[4][5] A more targeted approach that has garnered significant interest is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2).[4][5][6] Inhibiting mPGES-1 offers the potential for potent anti-inflammatory effects with fewer side effects compared to traditional NSAIDs.[4][5]
While the direct inhibitory effects of the cyclohex-1-ene-1-carboxylic acid derivatives on mPGES-1 were not reported in the reviewed study, the development of other cyclopentyl-containing compounds as mPGES-1 inhibitors suggests this is a plausible mechanism of action.
Comparative Performance of [(Cyclopentyl)ethyl]benzoic Acid mPGES-1 Inhibitors
A series of [(cyclopentyl)ethyl]benzoic acid derivatives were developed as potent inhibitors of mPGES-1. The performance of a lead compound from this series is presented below as a point of comparison.
Table 3: In Vitro Potency of a [(Cyclopentyl)ethyl]benzoic Acid mPGES-1 Inhibitor
| Compound | Assay | IC80 (nM) |
| Compound 16 | Inhibition of PGE2 formation in LPS-stimulated human whole blood | 24 |
Data adapted from a study on [(cyclopentyl)ethyl]benzoic acid inhibitors of mPGES-1.[7]
This data highlights the potential for developing highly potent anti-inflammatory agents by targeting mPGES-1 with molecules containing a cyclopentyl moiety.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed anti-inflammatory mechanism of action through the inhibition of the COX/mPGES-1 pathway.
Caption: Proposed anti-inflammatory mechanism via inhibition of mPGES-1.
Experimental Workflow
The diagram below outlines a general workflow for the synthesis and biological evaluation of novel compounds, based on the methodologies reported in the cited literature.
Caption: General workflow for synthesis and biological evaluation.
Experimental Protocols
General Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid (Compounds 2a-2f)
A solution of the appropriate N³-substituted amidrazone (1a-1f) in anhydrous diethyl ether is added dropwise to a stirred solution of 3,4,5,6-tetrahydrophthalic anhydride in the same solvent at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried. The crude product is then purified by crystallization from a suitable solvent system. The structure of the final compounds is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[2][3]
Cytokine Production Assay
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are cultured in the presence of the test compounds at various concentrations (10, 50, and 100 µg/mL) for 72 hours. Lipopolysaccharide (LPS) is used to stimulate cytokine production. After the incubation period, the cell culture supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-10 are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.[2][3]
T-cell Proliferation Assay
PBMCs are cultured in the presence of the test compounds at various concentrations. Phytohemagglutinin (PHA) is added to stimulate T-lymphocyte proliferation. The cells are incubated for 72 hours. Cell proliferation is assessed using a method that measures the incorporation of a labeled nucleoside analog (e.g., BrdU) or by using a dye that measures metabolic activity (e.g., MTT or WST-1). The results are expressed as the percentage of proliferation inhibition compared to the untreated control.[2][3]
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of each compound is prepared in a 96-well microtiter plate. A standardized inoculum of each microbial strain is added to the wells. The plates are incubated under appropriate conditions for each microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][3]
This guide provides a comparative overview based on the available scientific literature. Further research is warranted to explore the full therapeutic potential of novel derivatives of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Oxocyclopent-1-enecarboxylic Acid
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 3-Oxocyclopent-1-enecarboxylic acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on available safety data, this compound is irritating to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. It is classified as a hazardous waste and should not be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Neutralization (for small quantities):
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide.
-
Dilution: Slowly dilute the this compound waste with a large amount of cold water in a suitable container.
-
Neutralization: While stirring gently, slowly add the neutralizing agent to the diluted acidic waste. Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution must be collected in a designated hazardous waste container. Clearly label the container as "Neutralized this compound waste" and include the date.
-
Contact Waste Management: Arrange for the collection and disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Incompatible Materials
To prevent dangerous chemical reactions, do not mix this compound waste with the following:
-
Strong oxidizing agents
-
Strong bases
-
Reducing agents
Always store waste in separate, compatible containers.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and your material's Safety Data Sheet (SDS) for the most accurate and detailed information.
Personal protective equipment for handling 3-Oxocyclopent-1-enecarboxylic acid
For Immediate Reference: Personal Protective Equipment (PPE) and Safe Handling Procedures
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 3-Oxocyclopent-1-enecarboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical safety glasses or goggles, Face shield | Safety glasses should provide side protection. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[1][3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[4] |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | Dust mask or respirator | A dust mask should be used when handling the solid compound to prevent inhalation of dust particles.[1] In cases of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator may be necessary.[5] |
Operational Plan: Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator/Mask (if required): If the procedure involves the potential for dust or aerosol generation, put on your respirator or dust mask. Ensure it fits snugly and you have a good seal.
-
Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, wear a face shield over your eye protection.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward and away from your body to contain any contaminants.
-
Respirator/Mask (if worn): Remove your respirator or mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Unused Chemical: Unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Allow the container to dry in a well-ventilated area, such as a fume hood, before recycling or discarding.
Always follow your institution's specific guidelines for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
